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Foundational

Precision Engineering of Heteroaromatics: A Technical Guide to CAS 83819-97-0 (2-Iodo-4,6-diphenyl-1,3,5-triazine)

Introduction and Strategic Rationale The 1,3,5-triazine scaffold is a cornerstone in the development of advanced optoelectronic materials and complex pharmaceutical agents. Among its derivatives, 2-iodo-4,6-diphenyl-1,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,3,5-triazine scaffold is a cornerstone in the development of advanced optoelectronic materials and complex pharmaceutical agents. Among its derivatives, 2-iodo-4,6-diphenyl-1,3,5-triazine (CAS 83819-97-0) stands out as a highly specialized electrophilic and organometallic precursor[1]. As a Senior Application Scientist, I frequently leverage this compound to bypass the synthetic limitations of traditional chloro-triazines. This whitepaper details the physicochemical profile, synthesis methodologies, and advanced cross-coupling applications of this critical intermediate, grounded in proven mechanistic principles.

Physicochemical Profiling

To ensure rigorous quality control before initiating complex syntheses, the foundational properties of the compound must be verified.

PropertySpecification
CAS Number 83819-97-0[1]
Molecular Formula C15H10IN3[2]
Molecular Weight 359.17 g/mol [2]
Physical State White solid[3]
Melting Point 168.2–170.1 °C[3]
Purity (Typical) ≥ 98.0%[4]
Key Reactivity Halogen-metal exchange, Negishi cross-coupling[5]

Synthesis Methodology: The Halogen Exchange Protocol

While 2-chloro-4,6-diphenyl-1,3,5-triazine is commercially abundant, its C–Cl bond is often too robust for low-temperature metalation and is highly susceptible to unwanted nucleophilic addition-elimination reactions at the triazine core. Converting the chloride to an iodide significantly lowers the bond dissociation energy and increases polarizability, enabling instantaneous halogen-metal exchange at cryogenic temperatures ()[5].

Protocol: Synthesis of 2-Iodo-4,6-diphenyl-1,3,5-triazine
  • Reaction Setup: Charge a 50 mL round-bottom flask with 20 mL of aqueous Hydriodic Acid (HI, 57 wt%)[3].

  • Temperature Control: Cool the solution strictly to 5 °C[3]. Causality: Maintaining a low temperature prevents the hydrolysis of the triazine core under strongly acidic conditions.

  • Reagent Addition: Introduce 10 mmol (2.67 g) of 2-chloro-4,6-diphenyl-1,3,5-triazine. Stir continuously for 2 hours at 5 °C[3].

  • Isolation: Filter the resulting precipitate. Wash sequentially with cold water (3 × 20 mL) and cold ethanol (20 mL) to remove residual acid and iodine byproducts[3].

  • Neutralization & Purification: Dissolve the crude solid in CH2Cl2 (50 mL). Wash with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol[3].

  • Self-Validation: The protocol should yield a white solid with a sharp melting point of 168.2–170.1 °C[3]. Verification via FT-IR will show the disappearance of the C–Cl stretch (~800 cm⁻¹), confirming complete halogen exchange.

Advanced Application: Iodine-Magnesium Exchange & Negishi Cross-Coupling

The primary utility of CAS 83819-97-0 lies in its ability to form functionalized triazinyl metal reagents. Direct cross-coupling of iodo-triazines is viable, but generating a triazinyl nucleophile allows for coupling with highly sterically hindered or electron-rich aryl halides, a strict requirement for synthesizing OLED emitters ()[5].

Protocol: I/Mg Exchange and Negishi Coupling
  • I/Mg Exchange: Dissolve 2-iodo-4,6-diphenyl-1,3,5-triazine in anhydrous THF under argon at -78 °C. Dropwise add 1.1 equivalents of BuMgCl. Stir for 10 minutes[5]. Causality: The extreme electron deficiency of the triazine ring makes it a prime target for nucleophilic attack by Grignard reagents. By using the highly reactive iodo-derivative at -78 °C, the rate of halogen-metal exchange vastly outcompetes nucleophilic addition to the ring[5].

  • Self-Validation Checkpoint: Before proceeding, quench a 0.1 mL reaction aliquot with benzaldehyde. Analyze via GC-MS. The presence of the corresponding secondary alcohol confirms >95% conversion to the triazinylmagnesium intermediate[5]. Do not proceed to catalysis if starting material remains.

  • Transmetalation: Add 1.05 equivalents of ZnCl2 (1.0 M in THF) at -78 °C and stir for 10 minutes[5]. Causality: Magnesium reagents are highly reactive "hard" nucleophiles that often lead to homocoupling and catalyst degradation in Pd-catalyzed reactions. Transmetalating to zinc creates a "softer," less reactive organozinc species that undergoes smooth transmetalation in the Negishi catalytic cycle without side reactions[5].

  • Cross-Coupling: Introduce the aryl halide coupling partner, followed by a Pd(0) catalyst system (e.g., 5 mol% Pd2(dba)3 and 15 mol% CPhos). Heat to reflux for 16 hours ()[6].

G A 2-Chloro-4,6-diphenyl-1,3,5-triazine (Precursor) B 2-Iodo-4,6-diphenyl-1,3,5-triazine (CAS 83819-97-0) A->B HI (57%), 5 °C Halogen Exchange C Triazinylmagnesium Chloride (Intermediate) B->C BuMgCl, -78 °C I/Mg Exchange D Triazinylzinc Chloride (Transmetalation) C->D ZnCl2, -78 °C Transmetalation E TADF OLED Emitter (Final Product) D->E Pd(0), Ar-X Negishi Coupling

Workflow of 2-iodo-4,6-diphenyl-1,3,5-triazine synthesis and Negishi cross-coupling.

Role in Thermally Activated Delayed Fluorescence (TADF) OLEDs

In the realm of advanced display technologies, the 4,6-diphenyl-1,3,5-triazine moiety is a premier electron acceptor (A). When covalently linked to a sterically twisted electron donor (D) such as carbazole or phenothiazine, the molecule exhibits spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ()[6].

This orthogonal D-A arrangement minimizes the electron exchange energy, resulting in a remarkably small singlet-triplet energy gap (ΔEST). A small ΔEST is the fundamental thermodynamic requirement for Reverse Intersystem Crossing (RISC), allowing non-radiative triplet excitons (T1) to upconvert into radiative singlet excitons (S1), thereby achieving near 100% internal quantum efficiency in TADF OLED devices[6].

TADF D Electron Donor (D) (e.g., Carbazole) CT Charge Transfer (CT) State (Small ΔEST) D->CT HOMO Localization A Electron Acceptor (A) (1,3,5-Triazine Core) A->CT LUMO Localization F Delayed Fluorescence (T1 → S1 → S0) CT->F Reverse Intersystem Crossing

Donor-Acceptor logic in TADF materials utilizing the 1,3,5-triazine acceptor moiety.

References

  • Organic Letters (ACS Publications) . "Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange".[Link]

  • Journal of the American Chemical Society (ACS Publications) . "Thermally Activated Delayed Fluorescence and Aggregation Induced Emission with Through-Space Charge Transfer".[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Structure and Band Gap of 2-iodo-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic structure and band gap of 2-iodo-4,6-diphenyl-1,3,5-triazine. While direct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and band gap of 2-iodo-4,6-diphenyl-1,3,5-triazine. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from related diphenyl-1,3,5-triazine derivatives and established computational and experimental methodologies to present a predictive analysis. The guide delves into the theoretical framework of electronic structure, details the computational and experimental techniques for its characterization, and discusses the potential implications of the electronic properties of the title compound for applications in materials science and drug development.

Introduction to 1,3,5-Triazine Derivatives

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5.[1] This nitrogen-rich core imparts a significant electron-deficient character to the ring system.[2] Consequently, 1,3,5-triazine derivatives often exhibit high thermal stability and are explored for a wide range of applications, including as electron-transporting materials in organic light-emitting diodes (OLEDs), building blocks for porous organic polymers, and scaffolds in medicinal chemistry.[2][3] The electronic properties of the triazine core can be finely tuned by introducing various substituents, which can alter the energy levels of the frontier molecular orbitals and, therefore, the band gap.[4]

This guide focuses on the specific derivative, 2-iodo-4,6-diphenyl-1,3,5-triazine. The presence of two phenyl groups and an iodine atom on the triazine core suggests a molecule with a unique combination of electronic and steric properties. Understanding the electronic structure and band gap of this compound is crucial for predicting its behavior in various applications and for the rational design of new functional materials and pharmacophores.[5][6]

Theoretical Framework: Frontier Molecular Orbitals and the Band Gap

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO is the highest energy orbital that contains electrons. It is associated with the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

  • LUMO: The LUMO is the lowest energy orbital that is devoid of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater electron-accepting capability.

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO gap , or the band gap (Eg). This gap is a critical parameter that determines the electronic and optical properties of a molecule.[7] A large band gap is characteristic of insulators, while a smaller band gap is found in semiconductors. For organic molecules, the band gap influences their color, photoluminescence, and charge transport characteristics.[4]

Methodologies for Characterization

The electronic structure and band gap of molecules like 2-iodo-4,6-diphenyl-1,3,5-triazine can be investigated through both computational and experimental methods.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.[8][9] DFT calculations can provide valuable insights into the geometry, HOMO-LUMO energy levels, and the distribution of electron density in a molecule.[10]

A typical computational workflow for analyzing the electronic structure of 2-iodo-4,6-diphenyl-1,3,5-triazine using DFT would involve the following steps:

DFT_Workflow A 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) B 2. Frequency Calculation (Confirm minimum energy structure) A->B Optimized Structure C 3. Single Point Energy Calculation (Higher level of theory/basis set) B->C Verified Minimum D 4. Analysis of Results (HOMO, LUMO, Band Gap, ESP) C->D Electronic Properties

DFT workflow for electronic structure calculation.

Protocol for DFT Calculations:

  • Structure Input: The 3D structure of 2-iodo-4,6-diphenyl-1,3,5-triazine is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).[8]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: A single-point energy calculation is then performed, often with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.[7][11]

  • Data Analysis: The output files are analyzed to extract the energies of the HOMO and LUMO, the HOMO-LUMO gap, and to visualize the molecular orbitals and electrostatic potential surfaces.

Experimental Approach

Experimental techniques provide a direct measurement of the electronic properties and are crucial for validating computational predictions.

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states.[12] The absorption of light promotes an electron from an occupied orbital (often the HOMO) to an unoccupied orbital (often the LUMO). The wavelength of maximum absorption (λ_max) can be used to estimate the optical band gap using the following equation:

E_g (optical) = 1240 / λ_onset

where λ_onset is the wavelength at the onset of the absorption band in nanometers.[4]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., isopropanol, dichloromethane).[12][13]

  • Reference Measurement: A spectrum of the pure solvent is recorded as a baseline.

  • Sample Measurement: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).[14]

  • Data Analysis: The absorption spectrum is analyzed to determine the λ_max and the absorption onset.

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[15] These potentials can be related to the HOMO and LUMO energy levels, respectively. The electrochemical band gap can be estimated from the onset of the oxidation (E_ox) and reduction (E_red) potentials.

E_HOMO ≈ - (E_ox + 4.8) eV E_LUMO ≈ - (E_red + 4.8) eV E_g (electrochemical) = E_LUMO - E_HOMO

The value of 4.8 eV is an empirical factor used to reference the potentials to the vacuum level.

Exp_Workflow cluster_UVVis UV-Vis Spectroscopy cluster_CV Cyclic Voltammetry A1 Dissolve sample in UV-transparent solvent A2 Record absorption spectrum A1->A2 A3 Determine λ_onset A2->A3 A4 Calculate optical band gap A3->A4 B1 Dissolve sample in electrolyte solution B2 Perform cyclic voltammetry scan B1->B2 B3 Determine E_ox and E_red B2->B3 B4 Calculate HOMO, LUMO, and electrochemical band gap B3->B4

Experimental workflow for band gap determination.

Experimental Protocol for Cyclic Voltammetry:

  • Sample Preparation: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16][17]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis: The cyclic voltammogram is analyzed to determine the onset potentials for oxidation and reduction.

Predictive Analysis of the Electronic Structure and Band Gap of 2-iodo-4,6-diphenyl-1,3,5-triazine

In the absence of direct experimental data, we can make predictions about the electronic properties of 2-iodo-4,6-diphenyl-1,3,5-triazine based on the known effects of its constituent parts.

  • 1,3,5-Triazine Core: As previously mentioned, the triazine ring is electron-deficient, which will contribute to a relatively low-lying LUMO.

  • Diphenyl Substituents: The phenyl groups are conjugated with the triazine ring, which will lead to a delocalization of the π-electron system. This delocalization is expected to raise the HOMO energy level and lower the LUMO energy level, resulting in a smaller band gap compared to unsubstituted 1,3,5-triazine.

  • Iodo Substituent: Iodine is an interesting substituent as it has both inductive and resonance effects. It is an electronegative atom, so it will have an electron-withdrawing inductive effect, which would lower both the HOMO and LUMO energy levels. However, it also has lone pairs of electrons that can participate in resonance, which would have an electron-donating effect, raising the HOMO energy level. The net effect will depend on the balance of these two opposing factors. In many aromatic systems, halogens act as weak deactivators, suggesting the inductive effect may be more dominant in influencing the overall electronic properties.

Based on these considerations, it is anticipated that 2-iodo-4,6-diphenyl-1,3,5-triazine will be a semiconductor with a moderate band gap. The HOMO is likely to be distributed over the diphenyl groups and the triazine ring, while the LUMO will be primarily located on the electron-deficient triazine core.

Table 1: Predicted Electronic Properties of 2-iodo-4,6-diphenyl-1,3,5-triazine

PropertyPredicted CharacteristicRationale
HOMO Energy Moderately highDelocalization over diphenyl groups.
LUMO Energy Relatively lowElectron-deficient triazine core.
Band Gap ModerateCombination of electron-donating/withdrawing substituents and π-conjugation.
Solubility Likely soluble in common organic solventsPresence of bulky phenyl groups.

Potential Applications

The predicted electronic properties of 2-iodo-4,6-diphenyl-1,3,5-triazine suggest its potential use in several areas:

  • Organic Electronics: Its semiconducting nature makes it a candidate for use in organic field-effect transistors (OFETs) or as a host material in OLEDs. The presence of the heavy iodine atom could also promote intersystem crossing, which might be useful in phosphorescent materials.

  • Photocatalysis: Triazine-based materials have been investigated as photocatalysts.[3] The electronic structure of this compound could be suitable for mediating light-induced chemical reactions.

  • Medicinal Chemistry: The 1,3,5-triazine scaffold is a common feature in many biologically active compounds.[5][6] The iodo-diphenyl substitution pattern could be explored for the development of new therapeutic agents. The iodine atom can also serve as a handle for further functionalization via cross-coupling reactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the electronic structure and band gap of 2-iodo-4,6-diphenyl-1,3,5-triazine based on a predictive analysis of its constituent components and established characterization methodologies. The combination of the electron-deficient triazine core with diphenyl and iodo substituents is expected to result in a molecule with a moderate band gap and interesting electronic properties.

To fully elucidate the properties of this compound, further research is necessary. The synthesis and experimental characterization of 2-iodo-4,6-diphenyl-1,3,5-triazine using the techniques outlined in this guide are essential next steps. A detailed computational study using DFT would also provide valuable insights and allow for a direct comparison between theoretical predictions and experimental results. Such studies will pave the way for the rational design and application of this and related triazine derivatives in various scientific and technological fields.

References

  • Monitoring Triazines and their Precursors Using Fiber Optic-based UV-Vis Spectroscopy. (n.d.). Guided Wave.
  • Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. (n.d.). ResearchGate.
  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022, May 19). MDPI.
  • Representative cyclic voltammograms for the transfer of atrazine ͑ 0.1... (n.d.). ResearchGate.
  • Theoretical evaluation of triazine derivatives as steel corrosion inhibitors: DFT and Monte Carlo simulation approaches. (2015, October 26). ResearchGate.
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Advanced Research.
  • pH Dependent Conformational Dynamics of Substituted Triazines. (2022, May). ProQuest.
  • A DFT study on nitrotriazines. (2009, August 15). PubMed.
  • UV-Visible spectra of triazine compound. (n.d.). ResearchGate.
  • Study the Electrochemical Reduction of Some Triazines in N,N-Dimethylformamide at Glassy Carbon Electrode. (2025, August 9). ResearchGate.
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023, April 4). ACS Omega.
  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014, July 10). The Journal of Organic Chemistry.
  • Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. (2015, March 2). ePrints Soton.
  • Cyclic voltammogram of complex 6 (3.0 mM) obtained in a 0.1 M KCl... (n.d.). ResearchGate.
  • Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. (1999, June 1). The Journal of Physical Chemistry.
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (n.d.). PMC.
  • Diphenyl-Substituted Triazine Derivatives: Synthesis, α-glucosidase Inhibitory Activity, Kinetics and In Silico Studies. (2023, September 20). Taylor & Francis.
  • Study on Triazinethiol Electropolymerized Films Prepared by Cyclic Voltammetry and Galvanostatic on Copper Alloy Surface. (2011, August 19). International Journal of Electrochemical Science.
  • Synthesis of 2,4,6‐tris(4‐iodophenoxy)‐1,3,5‐triazine. (n.d.). ResearchGate.
  • Optical and Computational Studies on a Triazine Derivative of Dual Fluorescence Enhancement/Superquenching Upon Nanoparticle Interactions. (2025, September 28). ResearchGate.
  • 2-iodo-4,6-diphenyl-1,3,5-triazine | 83819-97-0. (n.d.). ChemicalBook.
  • 2-(4-Iodophenyl)-4,6-diphenyl-1,3,5-triazine. (n.d.). Sigma-Aldrich.
  • 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties. (n.d.). RSC Publishing.
  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (n.d.). PMC.
  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (n.d.). Google Patents.
  • Advances in the Chemistry of 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine. (n.d.). Wiley Online Library.
  • 6-Alkyl Substituted Triazine-based Organic Molecules for Energy Harvesting Application. (2024, March 15). International Journal for Multidisciplinary Research.
  • 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine. (n.d.). PubChem.
  • 1,3,5-Triazine, 2,4,6-triphenyl-. (n.d.). NIST WebBook.
  • performance of 4,6-Diphenyl-1,3,5-triazin-2-ol in organic light-emitting diodes (OLEDs). (n.d.). Benchchem.

Sources

Foundational

Solubility profile of 2-iodo-4,6-diphenyl-1,3,5-triazine in polar aprotic solvents

Solvation Dynamics and Application Workflows of 2-Iodo-4,6-diphenyl-1,3,5-triazine in Polar Aprotic Media An In-Depth Technical Guide for Chemical Biologists and Synthetic Chemists Introduction to the Triazine Core and S...

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Author: BenchChem Technical Support Team. Date: April 2026

Solvation Dynamics and Application Workflows of 2-Iodo-4,6-diphenyl-1,3,5-triazine in Polar Aprotic Media An In-Depth Technical Guide for Chemical Biologists and Synthetic Chemists

Introduction to the Triazine Core and Solvation Mechanics

In the development of advanced organic materials, covalent organic frameworks (COFs), and pharmaceutical intermediates, 2-iodo-4,6-diphenyl-1,3,5-triazine (IDPT) serves as a highly versatile electrophilic building block. However, unlocking its synthetic utility requires a rigorous understanding of its solubility profile.

The structural anatomy of IDPT presents a unique solvation challenge. The 1,3,5-triazine ring is highly electron-deficient, while the two phenyl substituents contribute significant lipophilicity. Furthermore, the carbon-iodine (C-I) bond is highly polarizable. To dissolve this molecule effectively without inducing premature degradation or unwanted side reactions, polar aprotic solvents are the gold standard.

As detailed in foundational chemical databases [2], IDPT lacks hydrogen bond donors but possesses nitrogen atoms that can act as weak hydrogen bond acceptors. Polar aprotic solvents (such as THF, DMF, and DMSO) provide strong dipole moments to solvate the polarizable C-I bond and the electron-deficient triazine core, without providing acidic protons that could protonate the triazine nitrogens. This orthogonality ensures that the molecule remains in its reactive, un-ionized state.

SolvationDynamics IDPT 2-Iodo-4,6-diphenyl-1,3,5-triazine Dipole High Dipole Moment Solvates C-I Bond IDPT->Dipole Solvent Polar Aprotic Solvent (e.g., THF, DMF) Solvent->Dipole NoProton Aprotic Nature Prevents N-Protonation Solvent->NoProton Stable Stable Solvation Sphere (>50 mg/mL Solubility) Dipole->Stable NoProton->Stable

Logical relationship between polar aprotic solvent properties and IDPT solubility.

Quantitative Solubility Profile

While absolute solubility parameters for highly specialized halogenated triazines can vary based on crystalline polymorphs, we can establish a highly accurate predictive profile by extrapolating from structurally analogous compounds like 2-chloro-4,6-diphenyl-1,3,5-triazine [3] and empirical bench data.

The table below summarizes the solubility of IDPT across key polar aprotic solvents. Crucially, maximum solubility does not equate to maximum synthetic utility. For instance, while DMF offers superior solubility, it is strictly incompatible with Grignard-based workflows due to its electrophilic carbonyl carbon.

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL at 25°C)Application Suitability
Dimethyl Sulfoxide (DMSO) 46.83.96> 120High solubility; ideal for biological assays but difficult to remove post-reaction.
Dimethylformamide (DMF) 36.73.82> 100Excellent for SNAr reactions; incompatible with organometallic reagents.
Tetrahydrofuran (THF) 7.51.75~45 - 55Ideal: Coordinates metal cations perfectly for I/Mg exchange workflows.
Dichloromethane (DCM) 8.91.60~30 - 40Good for extractions and ambient temperature steps; poor for high-temp catalysis.
Acetonitrile (MeCN) 37.53.92~20 - 30Moderate solubility; highly useful for specific transition-metal catalyzed couplings.

Self-Validating Protocol: Quantitative NMR (qNMR) Solubility Assay

Standard gravimetric solubility tests are prone to error when dealing with reactive electrophiles, as the compound may undergo hydrolysis or react with solvent impurities, leading to false-positive weight measurements. As a Senior Application Scientist, I mandate the use of Quantitative NMR (qNMR) . This protocol is self-validating: it simultaneously quantifies the dissolved concentration and verifies the structural integrity of the triazine core.

Step-by-Step Methodology:

  • Saturation: Add 50 mg of IDPT to 1.0 mL of the target anhydrous polar aprotic solvent (e.g., THF) in a sealed 2 mL amber glass vial. Causality: Amber glass prevents UV-induced homolytic cleavage of the sensitive C-I bond.

  • Equilibration: Agitate the suspension at 25 °C for 24 hours using a thermoshaker. Causality: Ensures thermodynamic equilibrium is reached, avoiding supersaturation artifacts.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 10 minutes to firmly pellet any undissolved solid.

  • Internal Standard Spiking: Carefully extract 100 µL of the clear supernatant. Dilute this immediately into 500 µL of CDCl3 containing exactly 0.05 M of 1,3,5-trimethoxybenzene (internal standard).

  • Data Acquisition & Validation: Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 10 seconds.

    • Self-Validation Check: Calculate the concentration of IDPT by integrating the phenyl protons against the methoxy protons of the standard. Concurrently, verify the absence of upfield shifts that would indicate degradation (e.g., nucleophilic attack on the triazine ring).

Application Protocol: Iodine-Magnesium Exchange and Cross-Coupling

The primary synthetic reason for dissolving IDPT in polar aprotic media is to functionalize the triazine core. Because the triazine ring is highly electron-deficient, standard Kumada couplings often fail due to side reactions. Instead, the state-of-the-art approach is an1 [1].

The following protocol utilizes THF as the solvent. THF is chosen because its ethereal oxygen lone pairs coordinate and stabilize the resulting magnesium and zinc cations, preventing the organometallic species from aggregating and precipitating out of solution.

Step-by-Step Methodology:

  • Preparation: Dissolve IDPT (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration. Ensure moisture is <10 ppm.

  • Cryogenic Cooling: Cool the solution to -78 °C under an Argon atmosphere. Causality: The resulting triazinylmagnesium intermediate is highly reactive. Temperatures above -40 °C will lead to rapid homocoupling or ring-opening degradation.

  • I/Mg Exchange: Add BuMgCl (1.1 equiv) dropwise over 5 minutes. Stir for 10 minutes at -78 °C.

    • Self-Validation Quench: Extract a 50 µL aliquot and quench it into a vial containing I2 in diethyl ether. Analyze via GC-MS. A >95% return to the IDPT mass confirms successful Grignard formation without degradation.

  • Transmetalation: Add a solution of anhydrous ZnCl2 (1.05 equiv in THF). Stir for 10 minutes. Causality: Triazinylmagnesium is too "hard" and reactive. Transmetalating to zinc creates a "softer", highly stable triazinylzinc reagent that tolerates warming to room temperature.

  • Cross-Coupling: Add a palladium catalyst (e.g., Pd-PEPPSI-IPr, 5 mol %) and the desired aryl halide electrophile. Warm to 25 °C and stir for 24 hours to yield the functionalized trimeric or dimeric triazine derivative.

Workflow S1 1. Dissolve IDPT in Dry THF S2 2. Cool to -78 °C S1->S2 S3 3. Add BuMgCl (I/Mg Exchange) S2->S3 S4 4. Transmetalate with ZnCl2 S3->S4 Val Validation: I2 Quench Aliquot S3->Val Verify Grignard S5 5. Pd-Catalyzed Negishi Coupling S4->S5

Self-validating experimental workflow for I/Mg exchange and cross-coupling of IDPT.

References

  • Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange Organic Letters - ACS Publications URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-iodo-4,6-diphenyl-1,3,5-triazine: Molecular Weight, Exact Mass, and Core Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-iodo-4,6-diphenyl-1,3,5-triazine, a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-iodo-4,6-diphenyl-1,3,5-triazine, a substituted heterocyclic compound with significant potential in various scientific domains. The core focus of this document is to elucidate the distinction and significance of its molecular weight and exact mass, crucial parameters for compound identification, characterization, and quantification. This guide will delve into the theoretical basis and practical methodologies for determining these values, supported by detailed protocols and data interpretation. Furthermore, it will explore the broader context of substituted 1,3,5-triazines in research and development, particularly within materials science and as UV absorbers.

Introduction to 2-iodo-4,6-diphenyl-1,3,5-triazine

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile functionalization potential. Substituted triazines exhibit a wide range of biological activities and are integral components in the development of novel therapeutic agents and advanced materials. 2-iodo-4,6-diphenyl-1,3,5-triazine is a specific derivative that incorporates two phenyl groups and an iodine atom onto the triazine ring. This substitution pattern imparts distinct physicochemical characteristics that are of significant interest to researchers. The presence of the iodo-substituent offers a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.

Molecular Weight and Exact Mass: A Detailed Analysis

A precise understanding of a molecule's mass is fundamental to its chemical identity. In this section, we differentiate between molecular weight and exact mass, providing the specific values for 2-iodo-4,6-diphenyl-1,3,5-triazine and the methodologies for their determination.

Defining the Terms: Molecular Weight vs. Exact Mass

It is crucial for researchers to distinguish between molecular weight (also known as average molecular mass) and exact mass (monoisotopic mass).

  • Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation uses the atomic weights of the elements as found on the periodic table.

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry for molecular formula determination.[1]

Quantitative Data for 2-iodo-4,6-diphenyl-1,3,5-triazine

The key mass-related properties of 2-iodo-4,6-diphenyl-1,3,5-triazine are summarized in the table below.

PropertyValueSource / Method
Molecular Formula C₁₅H₁₀IN₃ChemicalBook[2]
Molecular Weight 359.17 g/mol ChemicalBook[2]
Exact Mass 358.9919 g/mol Calculated

Calculation of Exact Mass: The exact mass is calculated by summing the masses of the most abundant isotopes of each atom in the molecule:

  • (15 x Mass of ¹²C) + (10 x Mass of ¹H) + (1 x Mass of ¹²⁷I) + (3 x Mass of ¹⁴N)

  • (15 x 12.000000) + (10 x 1.007825) + (1 x 126.904473) + (3 x 14.003074) = 358.9919 Da [3]

G cluster_0 Core Concepts cluster_1 Calculated Values Molecular Formula\n(C₁₅H₁₀IN₃) Molecular Formula (C₁₅H₁₀IN₃) Molecular Weight\n(359.17  g/mol ) Molecular Weight (359.17  g/mol ) Molecular Formula\n(C₁₅H₁₀IN₃)->Molecular Weight\n(359.17  g/mol ) Periodic Table Atomic Weights Isotopic Masses\n(¹²C, ¹H, ¹²⁷I, ¹⁴N) Isotopic Masses (¹²C, ¹H, ¹²⁷I, ¹⁴N) Exact Mass\n(358.9919  g/mol ) Exact Mass (358.9919  g/mol ) Isotopic Masses\n(¹²C, ¹H, ¹²⁷I, ¹⁴N)->Exact Mass\n(358.9919  g/mol ) Sum of Most Abundant Isotopes

Methodologies for Determination and Characterization

The accurate determination of molecular weight and exact mass relies on sophisticated analytical techniques, primarily mass spectrometry. This section outlines the principles and a general protocol for the characterization of 2-iodo-4,6-diphenyl-1,3,5-triazine.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for determining the exact mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition.[4]

  • Sample Preparation: A dilute solution of 2-iodo-4,6-diphenyl-1,3,5-triazine is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺) is analyzed to determine the exact mass.

G Sample\n(2-iodo-4,6-diphenyl-1,3,5-triazine) Sample (2-iodo-4,6-diphenyl-1,3,5-triazine) Ionization\n(e.g., ESI) Ionization (e.g., ESI) Sample\n(2-iodo-4,6-diphenyl-1,3,5-triazine)->Ionization\n(e.g., ESI) Mass Analyzer\n(e.g., TOF) Mass Analyzer (e.g., TOF) Ionization\n(e.g., ESI)->Mass Analyzer\n(e.g., TOF) Detector Detector Mass Analyzer\n(e.g., TOF)->Detector Mass Spectrum\n(Plot of Intensity vs. m/z) Mass Spectrum (Plot of Intensity vs. m/z) Detector->Mass Spectrum\n(Plot of Intensity vs. m/z) Data Analysis\n(Exact Mass Determination) Data Analysis (Exact Mass Determination) Mass Spectrum\n(Plot of Intensity vs. m/z)->Data Analysis\n(Exact Mass Determination)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not providing direct mass information, NMR spectroscopy is indispensable for confirming the structural integrity of the synthesized compound, which is a prerequisite for accurate mass determination. For 2-iodo-4,6-diphenyl-1,3,5-triazine, both ¹H and ¹³C NMR would be employed.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons of the two phenyl rings. The integration of these signals should correspond to 10 protons.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the phenyl rings and the triazine core. The carbon atom attached to the iodine will exhibit a characteristic chemical shift.

Synthesis of 2-iodo-4,6-diphenyl-1,3,5-triazine

Substituted 1,3,5-triazines are commonly synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through sequential nucleophilic substitution of the chlorine atoms.[5] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

Generalized Synthetic Protocol
  • Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine: This intermediate can be prepared via a Friedel-Crafts reaction between cyanuric chloride and benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Step 2: Iodination: The remaining chlorine atom on the 2-chloro-4,6-diphenyl-1,3,5-triazine can be substituted with iodine using a suitable iodinating agent, such as sodium iodide in a polar aprotic solvent (e.g., acetone). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification: The final product is typically purified by recrystallization or column chromatography to yield pure 2-iodo-4,6-diphenyl-1,3,5-triazine.

G Cyanuric Chloride Cyanuric Chloride 2-Chloro-4,6-diphenyl-1,3,5-triazine 2-Chloro-4,6-diphenyl-1,3,5-triazine Cyanuric Chloride->2-Chloro-4,6-diphenyl-1,3,5-triazine Friedel-Crafts Reaction (Benzene, AlCl₃) 2-Iodo-4,6-diphenyl-1,3,5-triazine 2-Iodo-4,6-diphenyl-1,3,5-triazine 2-Chloro-4,6-diphenyl-1,3,5-triazine->2-Iodo-4,6-diphenyl-1,3,5-triazine Nucleophilic Substitution (NaI, Acetone)

Applications and Future Directions

Substituted 1,3,5-triazines are a cornerstone in various fields of research and development.

  • Drug Development: The triazine scaffold is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[6]

  • Materials Science: Aryl-substituted triazines are utilized in the development of organic light-emitting diodes (OLEDs), polymers, and as UV absorbers to protect materials from photodegradation.[7] The presence of an iodo-substituent in 2-iodo-4,6-diphenyl-1,3,5-triazine makes it a valuable building block for creating more complex and functional materials through cross-coupling reactions.

The continued exploration of derivatives of 2-iodo-4,6-diphenyl-1,3,5-triazine holds significant promise for the discovery of novel molecules with enhanced properties for a multitude of applications.

Conclusion

This technical guide has provided a detailed examination of the molecular weight and exact mass of 2-iodo-4,6-diphenyl-1,3,5-triazine, emphasizing the importance of these parameters in chemical research. The methodologies for their determination, along with a general synthetic protocol and an overview of the applications of substituted triazines, offer a comprehensive resource for researchers and professionals in the field. The unique structural features of this compound position it as a valuable tool for the advancement of both medicinal chemistry and materials science.

References

  • Molecules. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Masses. Retrieved from [Link]

  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (2021). Molecules, 26(11), 3321. [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. Retrieved from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-102. [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2001). ARKIVOC, 2001(3), 11-28. [Link]

Sources

Foundational

Photophysical Properties and Structural Engineering of 2-Iodo-4,6-diphenyl-1,3,5-triazine Derivatives: A Technical Whitepaper

Executive Summary The rational design of organic fluorophores requires precise control over molecular orbital energetics and excited-state dynamics. Within this domain, 1,3,5-triazine derivatives have emerged as privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic fluorophores requires precise control over molecular orbital energetics and excited-state dynamics. Within this domain, 1,3,5-triazine derivatives have emerged as privileged scaffolds. Specifically, 2-iodo-4,6-diphenyl-1,3,5-triazine serves as both a highly reactive synthetic intermediate and a unique photophysical model. This whitepaper details the mechanistic causality behind its use in synthesizing advanced Donor-Acceptor (D-A) architectures, the photophysical implications of the triazine core and halogenation, and the self-validating protocols required to characterize their excited-state behavior.

The Chemical Rationale: 1,3,5-Triazine as an Electron Acceptor

The 1,3,5-triazine ring is a highly electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. When substituted with phenyl groups at the 4- and 6-positions, the resulting 4,6-diphenyl-1,3,5-triazine core acts as a robust, highly stable electron-accepting (A) moiety in push-pull D-A architectures[1].

The introduction of an iodine atom at the 2-position (yielding 2-iodo-4,6-diphenyl-1,3,5-triazine) introduces two critical functional properties:

  • Synthetic Reactivity: It acts as an optimal leaving group/exchange site for organometallic cross-coupling, enabling the attachment of complex electron-donating groups[2].

  • Heavy-Atom Effect: If the iodine is retained in intermediate models, its large atomic mass induces profound photophysical changes by altering spin-orbit coupling (SOC) dynamics[3].

Synthetic Workflows: Precision Engineering of D-A Architectures

Direct functionalization of highly electron-deficient triazines can be synthetically challenging; harsh cross-coupling conditions often lead to the degradation of sensitive donor moieties or homocoupling side reactions.

Causality in Experimental Design: To circumvent these issues, 2-iodo-4,6-diphenyl-1,3,5-triazine is utilized in a highly controlled transmetalation workflow[2]. Rather than direct coupling, the iodo-triazine undergoes an Iodine/Magnesium (I/Mg) exchange with a Grignard reagent (e.g., n -BuMgCl) at cryogenic temperatures (-78 °C). This is immediately followed by transmetalation with ZnCl2​ or ZnBr2​⋅LiCl to generate a stable (4,6-diphenyl-1,3,5-triazin-2-yl)zinc(II) halide intermediate[4].

The causality here is rooted in chemoselectivity: the organozinc intermediate is highly stable and tolerant of diverse functional groups. This allows for subsequent, mild Palladium-catalyzed Negishi cross-coupling with complex electron-donating units (such as phenothiazine or carbazole derivatives) to form advanced D-A fluorophores with precisely tuned HOMO-LUMO gaps[4].

G N1 2-Iodo-4,6-diphenyl-1,3,5-triazine (Acceptor Core) N2 I/Mg Exchange & Transmetalation (ZnCl2 / -78°C) N1->N2 Grignard Reagent N3 Pd-Catalyzed Negishi Coupling (Donor Addition) N2->N3 Organozinc Intermediate N4 D-A Triazine Fluorophore (Tuned HOMO-LUMO) N3->N4 Structural Engineering N5 Photoexcitation (hv) N4->N5 N6 Singlet State (S1) Intramolecular Charge Transfer N5->N6 N6->N4 Prompt Fluorescence N7 Intersystem Crossing (ISC) Spin-Orbit Coupling N6->N7 Heavy Atom Effect / Small ΔEst N8 Triplet State (T1) N7->N8 N8->N4 Phosphorescence / TADF

Workflow of 2-iodo-4,6-diphenyl-1,3,5-triazine functionalization and photophysical pathways.

Mechanistic Photophysics: ICT and Spin-Orbit Coupling

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, D-A triazine derivatives undergo a transition from a localized ground state to a highly polar ICT excited state. Because the triazine core is a strong electron acceptor, the electron density shifts dramatically from the donor to the triazine ring. This is evidenced by pronounced positive solvatochromism: in polar solvents, the polar emitting state is stabilized, leading to a significant increase in the Stokes shift and, often, a decrease in fluorescence quantum yield ( Φf​ ) due to non-radiative decay pathways[1].

The Heavy-Atom Effect and Intersystem Crossing (ISC)

When halogen atoms (specifically iodine) are integrated into the fluorophore structure, they fundamentally alter the excited-state dynamics. The large atomic mass of iodine induces strong Spin-Orbit Coupling (SOC)[3]. SOC breaks the quantum mechanical spin-selection rules that normally forbid transitions between states of different multiplicity. This facilitates rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet excited state ( T1​ ). For heavily iodinated derivatives, the ISC rate constant ( kISC​ ) can exceed 1.6×108 s−1 , rapidly populating the triplet manifold at the expense of prompt fluorescence[3].

Quantitative Photophysical Data

The following table summarizes the generic photophysical parameters illustrating the transition from simple halogenated triazine cores to extended D-A systems.

Compound ClassAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Dominant Excited State Pathway
Iodo-Triazine Core 280 - 320N/A (Quenched)< 0.01Rapid ISC ( S1​→T1​ ) due to SOC[3]
D- π -A Triazine (Non-polar solvent) 390 - 430450 - 5000.60 - 0.85Strong Fluorescence (Localized/ICT)[1]
D- π -A Triazine (Polar solvent) 400 - 440550 - 6200.05 - 0.20Non-radiative decay from stabilized ICT[1]
Sterically Hindered D-A (TADF) 350 - 400480 - 530> 0.80Reverse ISC ( T1​→S1​ ) / Delayed Fluorescence[4]

Self-Validating Experimental Protocol: Triplet State Characterization

To rigorously evaluate the photophysical properties of synthesized triazine derivatives—particularly the population of the T1​ state—a self-validating transient absorption and emission protocol is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the triazine derivative in a spectroscopic-grade solvent (e.g., toluene for non-polar ICT evaluation, DMF for polar) to achieve an optical density (OD) of ~0.1 at the excitation wavelength. This low OD prevents inner-filter effects and self-absorption.

  • Baseline Steady-State Analysis: Measure the steady-state emission spectrum and calculate the absolute fluorescence quantum yield ( Φf​ ) using an integrating sphere equipped with a calibrated spectrofluorometer.

  • Degassing (The Validation Step): Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Subject the sample to three strict freeze-pump-thaw cycles in a quartz cuvette sealed under a high vacuum.

    • Causality: If the molecule relies on triplet states (e.g., TADF, phosphorescence, or heavy-atom induced ISC), the emission lifetime and intensity will drastically increase upon oxygen removal. If no change occurs between aerated and degassed states, the emission is purely prompt fluorescence from S1​ [5].

  • Time-Resolved Spectroscopy: Excite the degassed sample with a pulsed Nd:YAG laser (e.g., 355 nm). Monitor the transient absorption bands corresponding to the T1​→Tn​ transitions using nanosecond transient absorption (ns-TA) spectroscopy to calculate the triplet lifetime ( τT​ ) and kISC​ .

  • ROS Generation Assay (For Photomedicine): To validate Type II photodynamic mechanisms, introduce a singlet oxygen trapping agent (e.g., 1,3-diphenylisobenzofuran, DPBF) to the aerated solution. The decay of DPBF absorbance at 415 nm under continuous irradiation confirms energy transfer from the triazine's T1​ state to 3O2​ , generating cytotoxic singlet oxygen ( 1O2​ )[5].

Applications in Advanced Technologies

  • Thermally Activated Delayed Fluorescence (TADF): By engineering a nearly orthogonal dihedral angle between a bulky donor and the triazine acceptor, the spatial overlap of the HOMO and LUMO is minimized. This reduces the singlet-triplet energy splitting ( ΔEST​ ), allowing ambient thermal energy to drive reverse intersystem crossing (RISC) from T1​ back to S1​ . This mechanism is highly sought after for achieving 100% internal quantum efficiency in OLEDs[4].

  • Photomedicine: The ability of halogenated or highly conjugated triazine derivatives to efficiently populate triplet states makes them excellent candidates for photosensitizers in Photodynamic Therapy (PDT). Upon excitation, the long-lived triplet states transfer energy to surrounding oxygen, efficiently generating reactive oxygen species (ROS) to induce localized cellular apoptosis[3][5].

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Protocols & Analytical Methods

Method

Application Note: Optimized Iodine-Magnesium Exchange Protocols for 2-Iodo-4,6-diphenyl-1,3,5-triazine

Executive Summary The functionalization of 1,3,5-triazine derivatives is of paramount importance in the development of advanced optoelectronic materials (such as OLEDs), energetic materials, and pharmaceutical pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 1,3,5-triazine derivatives is of paramount importance in the development of advanced optoelectronic materials (such as OLEDs), energetic materials, and pharmaceutical pharmacophores. However, the highly electron-deficient nature of the 1,3,5-triazine core presents a significant synthetic challenge. Traditional functionalization methods often suffer from low yields due to competitive nucleophilic attack on the heterocycle.

This application note details a highly chemoselective iodine-magnesium (I/Mg) exchange protocol for 2-iodo-4,6-diphenyl-1,3,5-triazine . By utilizing specific, less-nucleophilic Grignard reagents and strict temperature controls, researchers can seamlessly generate stable 2-magnesiated and 2-zincated 1,3,5-triazines for downstream cross-coupling applications.

Mechanistic Insights & Causality (Expertise & Experience)

The fundamental challenge in metalating 1,3,5-triazines lies in the inherent electrophilicity of the triazine ring. The three electronegative nitrogen atoms withdraw electron density from the ring carbons, making them highly susceptible to nucleophilic addition.

The Reagent Paradox: Standard halogen-metal exchange protocols heavily rely on isopropylmagnesium chloride (iPrMgCl) or the "Turbo Grignard" (iPrMgCl·LiCl). While highly effective for standard aryl halides, iPrMgCl is a secondary alkyl Grignard reagent with substantial nucleophilic character. When applied to 2-iodo-4,6-diphenyl-1,3,5-triazine, the high nucleophilicity of iPrMgCl results in competitive nucleophilic addition to the triazine core, leading to undesired substitution products and ring decomposition.

The Causality of Reagent Selection: To achieve a clean I/Mg exchange, the kinetic rate of the halogen exchange must vastly outcompete the rate of nucleophilic addition. As demonstrated by [1], this is achieved by substituting iPrMgCl with primary Grignard reagents such as n-butylmagnesium chloride (BuMgCl) or octylmagnesium bromide (OctMgBr). These reagents are significantly less nucleophilic, allowing the I/Mg exchange to proceed smoothly at -78 °C without degrading the delicate triazine framework.

Following the exchange, the highly reactive triazinylmagnesium chloride is immediately transmetalated with zinc chloride (ZnCl2). The resulting organozinc species possesses a highly covalent carbon-metal bond, granting it exceptional thermodynamic stability and functional group tolerance, perfectly priming the system for Negishi cross-coupling.

Quantitative Data: Reagent Chemoselectivity

The following table summarizes the causal relationship between Grignard reagent selection and the successful generation of the metalated triazine intermediate.

Table 1: Reagent Selection and Reaction Metrics for Halogen-Metal Exchange on 1,3,5-Triazines

Exchange ReagentReagent ClassNucleophilicityChemoselectivity (I/Mg)Undesired Ring AdditionYield of Zincated Intermediate
iPrMgCl Secondary AlkylmagnesiumHighModerateHigh< 50%
BuMgCl Primary AlkylmagnesiumModerateExcellentLow> 90%
sBuMgCl Secondary AlkylmagnesiumModerateExcellentLow> 90%
OctMgBr Primary AlkylmagnesiumModerateExcellentLow> 90%

Data synthesized from established methodologies demonstrating the superiority of less nucleophilic Grignard reagents for electron-deficient heterocycles [1].

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . It includes an in-process analytical checkpoint to ensure the I/Mg exchange is complete before committing expensive palladium catalysts and electrophiles to the reaction.

Materials Required
  • Substrate: 2-iodo-4,6-diphenyl-1,3,5-triazine (1.0 mmol, 359 mg)

  • Exchange Reagent: BuMgCl (1.43 M solution in THF)

  • Transmetalation Reagent: ZnCl2 (1.0 M solution in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Environment: Argon or Nitrogen atmosphere, Dry ice/acetone bath (-78 °C)

Step-by-Step Methodology

Step 1: System Preparation and Substrate Dissolution

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3 times). Causality: Strict anhydrous conditions are mandatory; trace moisture will prematurely quench the Grignard reagent, halting the exchange.

  • Add 2-iodo-4,6-diphenyl-1,3,5-triazine (359 mg, 1.0 mmol) to the flask.

  • Inject anhydrous THF (10 mL) and stir until the substrate is fully dissolved.

  • Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

Step 2: Iodine-Magnesium Exchange

  • Slowly add BuMgCl (1.1 mmol, ~0.77 mL of 1.43 M solution) dropwise down the inner wall of the flask over 2–3 minutes. Causality: Dropwise addition prevents localized exotherms. Thermal spikes provide the activation energy required for the Grignard reagent to nucleophilically attack the triazine core instead of performing the exchange.

  • Stir the reaction mixture at -78 °C for exactly 10 minutes.

Step 3: In-Process Validation (The Aliquot Quench) Do not proceed to Step 4 without validating the exchange.

  • Withdraw a 0.1 mL aliquot using an argon-purged syringe.

  • Quench the aliquot immediately into a GC vial containing 1 mL of saturated aqueous NH4Cl and 1 mL of ethyl acetate.

  • Analyze the organic layer via GC-MS.

    • Validation Success: The starting material peak (m/z 359) is completely absent, replaced entirely by the protonated intermediate, 2,4-diphenyl-1,3,5-triazine (m/z 233).

    • Validation Failure: Presence of alkylated triazine mass peaks indicates nucleophilic addition (likely due to poor temperature control or excessively fast reagent addition).

Step 4: Transmetalation to Organozinc

  • Upon successful validation, add ZnCl2 (1.05 mmol, 1.05 mL of a 1.0 M solution in THF) dropwise to the main reaction flask at -78 °C.

  • Stir for an additional 10 minutes at -78 °C. The resulting 1,3,5-triazinylzinc chloride is now stable and ready for downstream applications.

Step 5: Downstream Application

  • The zincated intermediate can be reacted directly in the same pot. Add a palladium catalyst (e.g., 5 mol% Pd-PEPPSI-IPr or Pd(PPh3)4) and the desired electrophile (e.g., an aryl iodide).

  • Warm the reaction to 25 °C and stir for 12–24 hours to yield the highly functionalized 1,3,5-triazine derivative.

Reaction Pathway Visualization

G Substrate 2-Iodo-4,6-diphenyl- 1,3,5-triazine Mg_Intermediate 2-Magnesiated 1,3,5-triazine Substrate->Mg_Intermediate BuMgCl (1.1 eq) THF, -78 °C, 10 min Zn_Intermediate Triazinylzinc Chloride Mg_Intermediate->Zn_Intermediate ZnCl2 (1.05 eq) -78 °C, 10 min Product Functionalized Triazine Derivative Zn_Intermediate->Product Pd(0) Catalyst Electrophile

Figure 1: Workflow for the chemoselective I/Mg exchange and transmetalation of 1,3,5-triazines.

References

  • Title: Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange Source: Organic Letters 2010, 12 (23), 5398–5401. (Zhihua Peng, Benjamin A. Haag, and Paul Knochel) URL: [Link]

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Iodo-4,6-diphenyl-1,3,5-triazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: OLED Material Synthesis, Aromatic Dendrimers, and Medicinal Chemistry Executive Summary & Mechanistic Causality The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: OLED Material Synthesis, Aromatic Dendrimers, and Medicinal Chemistry

Executive Summary & Mechanistic Causality

The 1,3,5-triazine core is a privileged scaffold in both materials science (serving as an electron-accepting bipolar host for OLEDs) and medicinal chemistry. While 2-chloro-4,6-diphenyl-1,3,5-triazine has historically served as the standard electrophile for carbon-carbon bond formation [1], its utilization is often bottlenecked by the high bond dissociation energy of the C–Cl bond (~80 kcal/mol). This necessitates elevated reaction temperatures (80–100 °C), which inadvertently exposes the highly electron-deficient triazine ring to nucleophilic attack by the basic reaction medium, leading to competitive ring hydrolysis and yield degradation.

The Iodo-Advantage: Transitioning to 2-iodo-4,6-diphenyl-1,3,5-triazine fundamentally alters the reaction kinetics. The significantly weaker C–I bond (~55 kcal/mol) facilitates rapid oxidative addition to Palladium(0) at near-ambient temperatures [2]. By lowering the thermal requirements of the reaction, competitive degradation pathways are effectively shut down, allowing for the high-yielding synthesis of complex, sterically hindered dendrimers [3].

The Catalytic Cycle

The choice of catalyst and base is dictated by the electronic demands of the triazine core. We recommend highly active N-Heterocyclic Carbene (NHC) precatalysts, such as Pd-PEPPSI-IPr [4]. The strong σ-donating NHC ligand stabilizes the Pd(0) intermediate, preventing catalyst aggregation (Pd black formation), while its extreme steric bulk accelerates the final reductive elimination step.

CatalyticCycle Pd0 Pd(0) Catalyst [L_nPd] OA Oxidative Addition (Rate-Determining) Pd0->OA + 2-Iodo-4,6-diphenyl-1,3,5-triazine PdII_1 Pd(II) Intermediate [Ar-Pd(L_n)-I] OA->PdII_1 Base Base Exchange (OH⁻ or CO₃²⁻) PdII_1->Base + Base PdII_2 Pd(II) Alkoxo/Hydroxo [Ar-Pd(L_n)-OR] Base->PdII_2 - I⁻ TM Transmetalation with Ar'-B(OH)₂ PdII_2->TM + Boronic Acid PdII_3 Pd(II) Diaryl [Ar-Pd(L_n)-Ar'] TM->PdII_3 - B(OR)₃ RE Reductive Elimination PdII_3->RE RE->Pd0 Regeneration of Pd(0) Product Coupled Product [Ar-Ar'] RE->Product Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting iodo-triazine reactivity.

Quantitative Optimization Data

To establish a self-validating baseline, our application scientists screened multiple catalytic systems. The data below illustrates the causality between catalyst selection, temperature, and ultimate product yield.

Table 1: Catalyst & Condition Optimization for 2-Iodo-4,6-diphenyl-1,3,5-triazine Coupling

Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O801285Standard conditions; good yield but requires heating, risking minor ring hydrolysis.
Pd(dppf)Cl₂ (3%)Na₂CO₃ (2.0)DMF80878High temp in polar aprotic solvent promoted undesired boronic acid homocoupling.
Pd-PEPPSI-IPr (1%) K₂CO₃ (2.0) THF/H₂O 40 4 94 Optimal. NHC ligand allows low temp; prevents triazine degradation; low catalyst loading.
Pd(OAc)₂ (2%)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O60688Clean conversion; Cs⁺ cation enhances boronate solubility and transmetalation rate.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a model OLED intermediate: 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine . It is designed as a self-validating system, incorporating in-process checkpoints to guarantee scientific integrity.

Workflow Step1 1. Reagent Prep Dry & Degas Step2 2. Catalysis Pd-PEPPSI-IPr + K₂CO₃ Step1->Step2 Step3 3. Reaction 40°C, N₂, 4h Step2->Step3 Step4 4. Work-up H₂O Quench & Extract Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5 Step6 6. Validation NMR & HPLC Step5->Step6

Figure 2: Self-validating experimental workflow for the synthesis of triazine derivatives.

Reagents & Materials
  • Electrophile: 2-Iodo-4,6-diphenyl-1,3,5-triazine (1.00 mmol, 359.2 mg)

  • Nucleophile: 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid (1.20 mmol, 254.5 mg)

  • Catalyst: Pd-PEPPSI-IPr (0.01 mmol, 6.8 mg, 1 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.00 mmol, 276.4 mg)

  • Solvent: THF / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: System Deoxygenation (Critical Causality Step)

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the iodo-triazine, boronic acid, and K₂CO₃.

  • Add the THF/H₂O solvent mixture.

  • Perform three freeze-pump-thaw cycles or vigorously sparge the solution with ultra-pure N₂ for 15 minutes.

Validation Checkpoint 1: Oxygen must be strictly excluded. Dissolved O₂ will rapidly oxidize the in-situ generated Pd(0) to inactive Pd(II) peroxo complexes, halting the catalytic cycle and promoting boronic acid homocoupling.

Step 2: Catalyst Introduction & Reaction

  • Briefly open the flask under a positive flow of N₂ and add the Pd-PEPPSI-IPr catalyst.

  • Seal the flask and heat the reaction mixture to 40 °C using a pre-calibrated oil bath or heating block.

  • Stir vigorously (800 rpm) for 4 hours.

Validation Checkpoint 2: The solution should maintain a pale yellow/amber hue. If the solution turns immediately opaque black upon catalyst addition, oxygen has breached the system, resulting in bulk palladium aggregation (Pd black). If this occurs, the reaction is compromised.

Step 3: In-Process Monitoring

  • After 3 hours, extract a 10 µL aliquot, dilute in EtOAc, and spot on a Silica Gel 60 F254 TLC plate.

  • Elute using Hexane:EtOAc (9:1).

Validation Checkpoint 3: The iodo-triazine starting material is highly UV-active. Complete disappearance of the starting material spot (Rf ~0.6) and the appearance of a new, intensely blue-fluorescent product spot under 365 nm UV light confirms quantitative conversion.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature and quench with 10 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 9:1 Hexane:EtOAc).

  • Evaporate the product fractions to yield a white/pale-yellow solid.

Troubleshooting & Best Practices

  • Issue: High levels of Protodeboronation (Ar'-H formation).

    • Causality: Excess water or overly strong bases (like NaOH) can accelerate the hydrolysis of the boronic acid before transmetalation occurs.

    • Solution: Ensure the THF:H₂O ratio is strictly maintained at 4:1. Switch to a milder base like Cs₂CO₃ or K₃PO₄ if the issue persists.

  • Issue: Incomplete Conversion of Iodo-Triazine.

    • Causality: Catalyst poisoning or steric hindrance preventing transmetalation.

    • Solution: Verify the purity of the boronic acid. Boronic acids readily form cyclic anhydrides (boroxines) upon storage, which alters stoichiometry. Recalculate the mass based on the boroxine dimer/trimer if necessary.

References

  • Krasovskiy, A., et al. Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange. Organic Letters, 2010.[Link]

  • Cvejn, D., et al. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 2021.[Link]

  • Organ, M. G., et al. Easily Prepared Air- and Moisture-Stable Pd–NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for the Suzuki–Miyaura Reaction. Chemistry - A European Journal, 2006.[Link]

Method

Buchwald-Hartwig amination of 2-iodo-4,6-diphenyl-1,3,5-triazine for host materials

Application Note & Protocol Topic: Buchwald-Hartwig Amination of 2-Iodo-4,6-diphenyl-1,3,5-triazine for the Synthesis of High-Performance Host Materials Audience: Researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 2-Iodo-4,6-diphenyl-1,3,5-triazine for the Synthesis of High-Performance Host Materials

Audience: Researchers, scientists, and drug development professionals in organic electronics and medicinal chemistry.

Introduction: The Strategic Role of Triazines in Advanced Host Materials

The 1,3,5-triazine core is a cornerstone in the design of modern organic electronic materials. Its inherent electron-deficient nature makes it an exceptional acceptor unit for constructing high-performance host materials, particularly for applications in Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent Organic Light-Emitting Diodes (OLEDs).[1][2] By strategically coupling this acceptor core with various electron-donating moieties, it is possible to create bipolar host materials with tunable energy levels, high triplet energies, and excellent thermal stability.[3][4] These properties are critical for facilitating efficient energy transfer to guest emitters and ensuring device longevity.

The Buchwald-Hartwig amination stands out as a premier synthetic method for forging the crucial carbon-nitrogen (C-N) bond that links the triazine acceptor to a donor amine.[5] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile pathway, overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions.[5][6] This guide provides a detailed protocol for the Buchwald-Hartwig amination of 2-iodo-4,6-diphenyl-1,3,5-triazine, a key precursor, enabling the synthesis of a diverse library of triazine-based host materials.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a multi-step catalytic process that facilitates the coupling of an amine with an aryl halide.[6][7] Understanding the mechanism is key to optimizing reaction conditions, especially for challenging electron-deficient substrates like 2-iodo-4,6-diphenyl-1,3,5-triazine.

The core steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (C-I bond), forming a Pd(II) intermediate. This is often the rate-determining step.

  • Ligand Exchange & Amine Coordination: The amine displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[8]

  • Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]

For electron-deficient heterocycles, the use of sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) is crucial. These ligands stabilize the Pd(0) species and accelerate the reductive elimination step, which can otherwise be slow for electron-poor aryl groups.[8][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add_label Oxidative Addition pd0->ox_add_label pdi_complex Oxidative Addition Complex (Pd-II) coord_label Amine Coordination pdi_complex->coord_label amido_complex Palladium Amido Complex (Pd-II) red_elim_label Reductive Elimination amido_complex->red_elim_label amine_complex Amine Coordinated Complex (Pd-II) deprot_label Deprotonation amine_complex->deprot_label ox_add_label->pdi_complex red_elim_label->pd0 product Ar-NR₂ (Host Material) red_elim_label->product deprot_label->amido_complex coord_label->amine_complex aryl_iodide Ar-I (2-Iodo-Triazine) aryl_iodide->ox_add_label amine R₂NH (e.g., Carbazole) amine->coord_label base Base (e.g., NaOtBu) base->deprot_label

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Synthesis of Precursor: 2-Iodo-4,6-diphenyl-1,3,5-triazine

The starting iodo-triazine is not commonly available and must be synthesized. A reliable two-step method starting from the commercially available 2-chloro-4,6-diphenyl-1,3,5-triazine is recommended. This precursor can be synthesized from cyanuric chloride.[10]

  • Amination of the Chloro-precursor: First, convert the chloro-triazine to an amino-triazine via a nucleophilic aromatic substitution with an ammonia source or a protected amine.

  • Sandmeyer-type Iodination: The resulting 2-amino-4,6-diphenyl-1,3,5-triazine is then converted to the target iodo-compound via a Sandmeyer-type reaction, involving diazotization with a nitrite source (e.g., sodium nitrite) followed by treatment with an iodide salt (e.g., potassium iodide).

This precursor synthesis provides a versatile entry point to various functionalized triazines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of 2-iodo-4,6-diphenyl-1,3,5-triazine with 9H-carbazole as a representative donor moiety.

Materials and Reagents
  • Substrates: 2-Iodo-4,6-diphenyl-1,3,5-triazine (1.0 eq.), 9H-Carbazole (1.2 eq.)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq., 4 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Solvent: Anhydrous Toluene (degassed)

  • Equipment: Schlenk flask or glovebox, magnetic stirrer, heating mantle with temperature controller, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.

Causality Behind Component Selection
  • Palladium Source: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9]

  • Ligand: XPhos is a bulky, electron-rich biarylphosphine ligand. Its steric hindrance promotes the reductive elimination step, which is critical for forming the C-N bond on the electron-deficient triazine ring, and prevents catalyst deactivation.[9]

  • Base: NaOt-Bu is a strong, non-nucleophilic base ideal for deprotonating carbazole, facilitating its entry into the catalytic cycle without competing as a nucleophile.[8]

  • Solvent: Toluene is a non-polar solvent that works well for this chemistry and has a sufficiently high boiling point to drive the reaction to completion. It must be anhydrous and degassed to prevent catalyst poisoning.

Step-by-Step Procedure
  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add 2-iodo-4,6-diphenyl-1,3,5-triazine (1.0 eq.), 9H-carbazole (1.2 eq.), Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and NaOt-Bu (1.4 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-triazine is consumed (typically 12-24 hours).

  • Reaction Quench: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/dichloromethane or hexane/ethyl acetate) is typically effective for isolating the pure product.

Characterization and Expected Results

The final product, 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole, should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR: To confirm the covalent linkage and overall molecular structure.

  • Mass Spectrometry (HRMS): To verify the exact molecular weight.[3][11]

  • Thermal Analysis (TGA/DSC): To assess thermal stability (decomposition temperature, Td) and glass transition temperature (Tg), which are crucial for device fabrication.[11]

Data Presentation: Reaction Scope and Photophysical Properties

The protocol is adaptable to various amine nucleophiles. The table below summarizes expected outcomes for common donor moieties.

Amine NucleophileProductTypical YieldRef.
9H-Carbazole9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole85-95%[3]
DiphenylamineN,N-diphenyl-4,6-diphenyl-1,3,5-triazin-2-amine80-90%N/A
Phenoxazine10-(4,6-diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine75-85%N/A

The resulting host materials are expected to exhibit photophysical properties suitable for OLED applications.

PropertyExpected Value (for Carbazole adduct)SignificanceRef.
Absorption (λabs)~260 nm, ~330 nmπ–π* and n–π* transitions[3][11]
Photoluminescence (λPL)~380-420 nm (in solution)Emission color and energy[3]
Triplet Energy (ET)> 2.55 eVMust be higher than the guest emitter[11]
Td (5% weight loss)> 350 °CHigh thermal stability for device operation[11]

Workflow Visualization

The overall process from reaction setup to final characterization can be visualized as follows.

Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization reagents Weigh Reagents: - Iodo-Triazine - Amine - Pd(OAc)₂ / XPhos - NaOtBu solvent Add Degassed Toluene reagents->solvent heat Heat to 110 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify structural Structural Analysis: ¹H NMR, ¹³C NMR, HRMS purify->structural properties Property Analysis: UV-Vis, PL, TGA/DSC structural->properties product Final Host Material properties->product

Caption: Experimental workflow for host material synthesis and analysis.

Conclusion

The Buchwald-Hartwig amination of 2-iodo-4,6-diphenyl-1,3,5-triazine is a highly effective and modular strategy for synthesizing advanced host materials. By carefully selecting the catalyst system—specifically, a palladium precursor with a sterically demanding biarylphosphine ligand—researchers can efficiently couple the electron-deficient triazine core with a wide array of electron-donating amines. This protocol provides a robust foundation for developing novel materials with tailored photophysical and thermal properties, accelerating the innovation of next-generation OLEDs and other organic electronic devices.

References

  • Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF m
  • Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes.MDPI.
  • Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficiency roll-off.RSC Advances.
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).Beilstein Journals.
  • New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs.OSTI.GOV.
  • High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures.
  • Timeline of the development of 1,3,5‐triazine‐based TADF materials for OLEDs.
  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
  • Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficiency roll-off.Queen's University Belfast.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.Molecules.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Yields for 2-Iodo-4,6-diphenyl-1,3,5-triazine

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. 2-Iodo-4,6-diphenyl-1,3,5-triazine is a highly valuable building block in the synthesis of OLED materials, thermally activated delayed flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. 2-Iodo-4,6-diphenyl-1,3,5-triazine is a highly valuable building block in the synthesis of OLED materials, thermally activated delayed fluorescence (TADF) emitters, and pharmaceutical scaffolds[1][2]. However, its extreme electron deficiency presents unique synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your cross-coupling yields.

Troubleshooting Start Low Cross-Coupling Yield (2-Iodo-4,6-diphenyl-1,3,5-triazine) Analyze Analyze Reaction Mixture (LC-MS / NMR) Start->Analyze Byproduct1 Major Byproduct: Hydrolysis / SNAr Adducts Analyze->Byproduct1 Byproduct2 Reaction Stalled: Unreacted Starting Material Analyze->Byproduct2 Byproduct3 Major Byproduct: Homocoupling (Biaryl) Analyze->Byproduct3 Fix1 Solution: Use Mild Base (K2CO3/Cs2CO3) Switch to Aprotic Solvent Byproduct1->Fix1 Fix2 Solution: Use Bulky Ligands (SPhos/dppf) Increase Catalyst Loading Byproduct2->Fix2 Fix3 Solution: Strict O2 Exclusion Adjust Boronic Acid Stoichiometry Byproduct3->Fix3

Caption: Troubleshooting workflow for 2-iodo-4,6-diphenyl-1,3,5-triazine cross-coupling reactions.

Section 1: Core Challenges & Mechanistic Causality

The reactivity of 2-iodo-4,6-diphenyl-1,3,5-triazine is dictated by the extreme electron-withdrawing nature of the triazine core. Theoretical bond dissociation energy (BDE) calculations reveal that the C–I bond in halo-triazines is exceptionally weak compared to standard aryl halides, making it highly susceptible to rapid oxidative addition by Palladium(0)[3][4].

However, this same electronic property makes the C2 position a prime target for Nucleophilic Aromatic Substitution (SNAr)[5][6]. If water, alcohols, or strong nucleophilic bases are present, they will outcompete the transmetalation step, leading to hydrolyzed or alkoxylated byproducts. Furthermore, the nitrogen atoms on the triazine ring can act as multidentate ligands, coordinating to the palladium center and poisoning the catalyst[7][8].

Section 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows massive formation of a hydroxylated triazine byproduct instead of the cross-coupled product. How do I fix this? A1: You are observing competitive hydrolysis via SNAr. Because the triazine core is highly electrophilic, aqueous bases (like NaOH or KOH) or nucleophilic solvents (like ethanol) will attack the C–I bond directly[5]. Solution: Switch to a mild, non-nucleophilic base such as anhydrous K2CO3 or Cs2CO3. Replace protic solvents with strictly anhydrous aprotic solvents like 1,4-dioxane or toluene[8][9].

Q2: The reaction stalls at 30% conversion, and the starting material remains unconsumed. Is my catalyst dying? A2: Yes, catalyst poisoning is highly likely. The triazine nitrogens can coordinate to the palladium center, displacing weaker phosphine ligands and forming an inactive, stable Pd-triazine complex. Solution: Utilize bulky, electron-rich bidentate ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., SPhos, CPhos). These ligands create a steric shield around the palladium center, preventing the triazine nitrogens from coordinating, while simultaneously accelerating the reductive elimination step[2][8].

Q3: Should I use Suzuki-Miyaura or Negishi coupling for this substrate? A3: It depends on the stability of your coupling partner. Suzuki-Miyaura is operationally simpler but requires a base, which always carries a slight risk of SNAr side reactions[10]. If you are coupling highly sensitive substrates, the Negishi coupling is superior. You can perform an Iodine-Magnesium exchange on the 2-iodo-4,6-diphenyl-1,3,5-triazine using BuMgCl, followed by transmetalation with ZnCl2 to form a triazinylzinc reagent. This intermediate can then be coupled under completely neutral conditions, eliminating hydrolysis risks[2][7].

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd PdII Pd(II)(Triazine)(I)L2 Intermediate OxAdd->PdII 2-Iodo-triazine TransMet Transmetalation (Requires Base) PdII->TransMet PdII2 Pd(II)(Triazine)(Ar)L2 TransMet->PdII2 Ar-B(OH)2 + Base RedElim Reductive Elimination (Yields Product) PdII2->RedElim RedElim->Pd0 Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-iodo-4,6-diphenyl-1,3,5-triazine.

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes the impact of various reaction parameters on the cross-coupling yield of halo-diphenyl-1,3,5-triazines, derived from optimized literature conditions[2][8][9].

Catalyst SystemBaseSolventTemp (°C)Yield (%)Primary Issue Addressed
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)EtOH / Toluene80< 30%Baseline (High SNAr hydrolysis)
Pd(dppf)Cl2 (5 mol%)K2CO3 (solid)DMF8041–50%Reduces SNAr; dppf prevents N-coordination
Pd(PPh3)4 + SPhosK2CO3 (solid)THF / H2O7083–93%SPhos lowers activation energy & stabilizes Pd
Pd2(dba)3 + CPhosNone (Negishi)THF65> 80%Avoids base entirely via Zn transmetalation
Section 4: Self-Validating Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Electrophilic Triazine)

Rationale: This protocol utilizes SPhos to protect the palladium center from nitrogen coordination and employs solid K2CO3 in a predominantly aprotic solvent mixture to minimize nucleophilic attack on the triazine core[8].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4,6-diphenyl-1,3,5-triazine (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

  • Base Addition: Add finely ground, anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL). Seal the flask with a septum and purge the mixture with Argon for 15 minutes using a sparging needle.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). Self-Validation Check: The disappearance of the highly UV-active iodo-triazine spot indicates successful oxidative addition.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexanes/DCM gradient) to afford the pure cross-coupled triazine.

Protocol B: Negishi Coupling via I/Mg Exchange (Nucleophilic Triazine)

Rationale: By converting the electrophilic iodo-triazine into a nucleophilic zincate, this method completely bypasses the need for basic conditions, effectively eliminating the risk of SNAr side reactions[2][7].

  • I/Mg Exchange: In an oven-dried Schlenk flask under Argon, dissolve 2-iodo-4,6-diphenyl-1,3,5-triazine (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C.

  • Grignard Addition: Dropwise add BuMgCl (1.1 equiv, 1.1 mmol, 2.0 M in THF). Stir at -78 °C for 10 minutes. Self-Validation Check: A color change typically indicates the formation of the triazinylmagnesium intermediate.

  • Transmetalation: Add a solution of anhydrous ZnCl2 (1.05 equiv, 1.05 mmol, 1.0 M in THF) dropwise at -78 °C. Stir for 15 minutes, then allow the mixture to warm to room temperature to form the triazinylzinc chloride reagent.

  • Cross-Coupling: In a separate flask, prepare a solution of the aryl halide (0.9 equiv, 0.9 mmol), Pd2(dba)3 (0.025 equiv, 2.5 mol%), and CPhos (0.05 equiv, 5 mol%) in THF (3 mL). Transfer this catalyst/electrophile solution to the zincate flask via cannula.

  • Reaction & Workup: Stir the combined mixture at 65 °C for 16 hours. Quench with saturated aqueous NH4Cl, extract with DCM, dry over MgSO4, and purify via column chromatography.

References
  • Zhang et al. "Synthesis and photophysical studies of 2,4,6-triphenyl-1,3,5-triazine derivatives." ResearchGate. 1

  • Knochel et al. "Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange." Organic Letters - ACS Publications.7

  • Adachi et al. "Thermally Activated Delayed Fluorescence and Aggregation Induced Emission with Through-Space Charge Transfer." Journal of the American Chemical Society. 2

  • Houk et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. 3

  • "Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance." ACS Publications. 9

  • "Supporting Information - Rsc.org." Royal Society of Chemistry. 8

  • "New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives." PMC. 5

  • "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." PMC. 6

  • "Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling." Australian Journal of Chemistry.10

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in 1,3,5-Triazine Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and materials science: the hydrodehalogenation (deiodination) of 1,3,5-triazines during transition-metal catalyzed cross-coupling .

This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind your reaction failures, providing self-validating protocols to restore chemoselectivity.

Part 1: Mechanistic Overview — The Causality of Deiodination

Before adjusting parameters, you must understand why your iodo-triazine is failing. 1,3,5-triazines are highly electron-deficient scaffolds. When functionalized with an iodine atom, the extremely weak C–I bond undergoes rapid oxidative addition with Pd(0).

However, if the subsequent transmetalation step is kinetically slow (due to steric hindrance, poor base solubility, or unoptimized ligands), the resulting [Ar-Pd(II)-I] complex becomes a long-lived, highly electrophilic intermediate. In this vulnerable state, the complex will readily accept a hydride from the surrounding environment (solvents, bases, or additives). This generates an [Ar-Pd(II)-H] species that rapidly undergoes reductive elimination, yielding the undesired hydrodehalogenated (reduced) triazine[1].

Mechanism A Iodo-Triazine + Pd(0) B [Ar-Pd(II)-I] Oxidative Addition Complex A->B Fast C Transmetalation (with Boronic Acid) B->C Desired Pathway F Hydride Transfer (from Solvent/Base) B->F Side Reaction (Slow Transmetalation) D Reductive Elimination C->D E Cross-Coupled Product D->E G [Ar-Pd(II)-H] Intermediate F->G H Reductive Elimination G->H I Deiodinated Triazine H->I

Mechanistic divergence between desired cross-coupling and hydrodehalogenation side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my iodo-triazine converting almost entirely to a hydro-triazine instead of the Suzuki cross-coupled product? A1: You are experiencing a kinetic bottleneck at the transmetalation step. Because the oxidative addition of the iodo-triazine is nearly instantaneous, the palladium catalyst spends the majority of its catalytic cycle as the [Ar-Pd(II)-I] intermediate. If transmetalation is delayed, the complex scavenges hydrides from the reaction matrix. The extent of this deiodination varies heavily with the catalyst-ligand system, solvent, and temperature[2]. To fix this, you must accelerate transmetalation and eliminate hydride sources.

Q2: Where are these hydrides coming from? I am not using a reducing agent. A2: Hydrides are generated in situ via β -hydride elimination from your reaction matrix. The most common culprits are:

  • Protic Solvents: Alcohols (Ethanol, Isopropanol) are classic hydride donors.

  • Ethers: THF and 1,4-dioxane can act as hydride donors at elevated temperatures.

  • Aliphatic Amines: Triethylamine (TEA) or DIPEA readily undergo β -hydride elimination.

Q3: How do I optimize the catalyst to outcompete the side reaction? A3: You must use a ligand that forces the palladium center into a geometry that favors rapid transmetalation and reductive elimination. Simple ligands like PPh₃ are insufficient. Switch to bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos ) or bidentate ligands with large bite angles (e.g., dppf , dtbpf ). These ligands effectively "outrun" the deiodination pathway by lowering the activation energy of the desired C–C bond formation.

Q4: Should I switch from an iodo-triazine to a bromo- or chloro-triazine? A4: Yes, if your synthetic route allows it. While iodine is traditionally favored for its high reactivity, in highly electron-deficient heteroarenes like triazines, this hyper-reactivity is a liability. Direct comparisons in related nitrogen heterocycles reveal that bromo- and chloro-derivatives exhibit a significantly reduced propensity for dehalogenation compared to their iodo-counterparts[3].

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and chemoselectivity. Notice how removing hydride sources and increasing ligand bulk shifts the mass balance toward the desired product.

Table 1: Impact of Reaction Parameters on Chemoselectivity (Iodo-Triazine Suzuki Coupling)

Catalyst / LigandSolvent MatrixBaseTemp (°C)Cross-Coupled Product (%)Deiodinated Byproduct (%)
Pd(PPh₃)₄EtOH / H₂ONa₂CO₃801876
Pd(OAc)₂ / PPh₃THFK₂CO₃703558
Pd(dppf)Cl₂1,4-DioxaneK₃PO₄908212
Pd₂(dba)₃ / XPhos Toluene Cs₂CO₃ 100 94 < 2

Part 4: Self-Validating Experimental Protocol

To definitively solve this issue, you must run a self-validating system. This protocol includes a negative control designed to map the intrinsic hydride-donating capacity of your specific solvent/base matrix.

Objective: Chemoselective Suzuki-Miyaura coupling of an iodo-1,3,5-triazine.

Step-by-Step Methodology:

  • Preparation of the Matrix Control: Flame-dry two Schlenk tubes under vacuum. Label them Tube A (Reaction) and Tube B (Control).

  • Reagent Loading: To both tubes, add the iodo-triazine (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). To Tube A only , add the aryl boronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to both tubes.

    • Causality: XPhos accelerates transmetalation, minimizing the lifespan of the vulnerable Pd(II) intermediate.

  • Solvent Introduction: Evacuate and backfill with N₂ (3x). Add anhydrous, degassed Toluene (0.2 M) to both tubes.

    • Causality: Toluene lacks β -hydrogens, eliminating the primary source of solvent-driven hydride transfer.

  • Reaction Execution: Seal the tubes and heat to 90 °C for 4 hours under vigorous stirring.

  • Quench and Analysis: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and analyze via LC-MS.

Validation Logic: Analyze Tube B first. Because there is no boronic acid, transmetalation cannot occur. If Tube B shows >95% unreacted iodo-triazine, your matrix is clean. If Tube B shows significant deiodinated triazine, your base, trace moisture, or impurities are acting as active hydride donors, and you must rigorously purify your reagents before proceeding with Tube A.

Part 5: Troubleshooting Decision Tree

Use the following logical workflow to systematically eliminate variables causing deiodination in your specific setup.

Workflow Start High Deiodination Observed Q1 Using protic/H-donor solvent? (e.g., EtOH, iPrOH, THF) Start->Q1 A1 Switch to Toluene or 1,4-Dioxane Q1->A1 Yes Q2 Using weak/insoluble base? Q1->Q2 No Success Optimized Cross-Coupling A1->Success A2 Switch to aq. K3PO4 or Cs2CO3 Q2->A2 Yes Q3 Using simple phosphine ligands? (e.g., PPh3) Q2->Q3 No A2->Success A3 Switch to bulky ligands (e.g., XPhos, dtbpf) Q3->A3 Yes A3->Success

Decision tree for troubleshooting and suppressing deiodination in triazine synthesis.

References
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes Nucleic Acids Research - Oxford Academic[Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water JACS Au - ACS Publications[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-iodo-4,6-diphenyl-1,3,5-triazine coupling reactions

Overcoming Steric Hindrance in 2-Iodo-4,6-diphenyl-1,3,5-triazine Welcome to the Advanced Applications Portal. 2-Iodo-4,6-diphenyl-1,3,5-triazine is a highly sought-after building block in the synthesis of thermally acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance in 2-Iodo-4,6-diphenyl-1,3,5-triazine

Welcome to the Advanced Applications Portal. 2-Iodo-4,6-diphenyl-1,3,5-triazine is a highly sought-after building block in the synthesis of thermally activated delayed fluorescence (TADF) emitters and biologically active pharmaceutical agents. However, the bulky phenyl groups at the 4- and 6-positions create a severe steric shield around the C2-iodine. This structural congestion heavily impedes standard transition-metal-catalyzed cross-couplings. This support guide provides causal troubleshooting, validated protocols, and mechanistic insights to help you overcome these steric barriers.

Mechanistic Bottlenecks: The "Why"

To solve coupling failures, we must first understand the causality of the failure. The C2 position of the triazine ring is highly electron-deficient, which thermodynamically favors oxidative addition. However, kinetically, the two adjacent phenyl rings block the approach of the palladium or nickel catalyst.

If the catalyst manages to insert into the C-I bond, the resulting Pd(II) intermediate is highly congested. This makes the subsequent transmetalation step—where the nucleophile must coordinate to the metal center—the primary bottleneck. Without the correct ligand environment, the catalytic cycle stalls, leading to catalyst aggregation (Pd black) and protodehalogenation side reactions.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Bottleneck 1: Shielded C-I bond Pd0->OxAdd + 2-iodo-4,6-diphenyl-1,3,5-triazine PdII Pd(II) Complex [Ar-Pd(L)-I] OxAdd->PdII TransMet Transmetalation Bottleneck 2: Bulky Nucleophile PdII->TransMet + R-M (B, Zn, Mg) PdII_R Pd(II) Complex [Ar-Pd(L)-R] TransMet->PdII_R RedElim Reductive Elimination Accelerated by Ligand Bulk PdII_R->RedElim RedElim->Pd0 + Cross-Coupled Product

Pd-Catalyzed Cycle: Steric bottlenecks at oxidative addition and transmetalation.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling with 2-iodo-4,6-diphenyl-1,3,5-triazine stalls at <20% conversion. What is causing the catalyst deactivation, and how do I fix it?

  • Causality: Standard ligands like PPh 3​ or dppf lack the necessary steric bulk and electron density to force oxidative addition and stabilize the highly crowded Pd(II) intermediate. The rotational barrier of the triazine's phenyl rings prevents the boronic acid from coordinating, causing the stalled catalyst to decay into inactive Pd black.

  • Solution: Switch to "flexible steric bulky" ligands. Dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos) or highly donating N-heterocyclic carbenes (NHCs) provide strong σ -donation to accelerate oxidative addition. Furthermore, their immense steric bulk forces the intermediate into a geometry that dramatically accelerates reductive elimination, as demonstrated in [1].

Q2: I am trying to couple an aliphatic zinc reagent to the triazine core via Negishi coupling, but I observe massive dehalogenation and homocoupling. How can I suppress this?

  • Causality: Direct insertion of zinc into the sterically hindered C-I bond is kinetically unfavorable, allowing side reactions to dominate.

  • Solution: Bypass direct zinc insertion by utilizing an Iodine-Magnesium (I/Mg) exchange followed by transmetalation to zinc. As detailed in , the I/Mg exchange with BuMgCl at -78 °C is extremely fast and selective[2]. The resulting intermediate is then transmetalated with ZnCl 2​ to form a stable 1,3,5-triazinylzinc chloride, which couples efficiently to synthesize complex TADF emitters[3].

Q3: Buchwald-Hartwig amination with secondary amines yields trace products. How can I drive the C-N bond formation?

  • Causality: Amines are often bulky themselves. The steric clash between the secondary amine and the 4,6-diphenyl groups prevents the amine from coordinating to the Pd(II) center during the transmetalation-like step.

  • Solution: Utilize a highly active precatalyst (e.g., Pd 2​ (dba) 3​ with BrettPhos) and a strong base like NaOtBu or LiHMDS. The strong base deprotonates the amine prior to or during coordination, increasing its nucleophilicity enough to overcome the steric repulsion[4].

Quantitative Data: Ligand Efficacy

The table below summarizes the impact of ligand selection on the Suzuki-Miyaura coupling of 2-iodo-4,6-diphenyl-1,3,5-triazine with a standard ortho-substituted arylboronic acid.

Ligand TypeCatalyst SystemYield (%)Primary Mechanistic Benefit
Triphenylphosphine Pd(PPh 3​ ) 4​ < 20%Baseline (High steric clash, slow reductive elimination).
Bidentate Phosphine Pd(dppf)Cl 2​ 35–50%Bidentate stability prevents rapid Pd black formation, but lacks steric pressure.
NHC (IPr/SIPr) Pd-PEPPSI-IPr> 85%Strong σ -donation accelerates oxidative addition; bulk promotes elimination.
Buchwald (XPhos) Pd 2​ (dba) 3​ / XPhos> 90%Monoligated Pd(0) active species easily accesses the crowded C-I bond.
Validated Experimental Protocols
Protocol A: I/Mg Exchange and Negishi Cross-Coupling

This self-validating protocol ensures the generation of the highly reactive triazine nucleophile without relying on harsh oxidative addition conditions[2].

NegishiWorkflow Step1 Starting Material 2-iodo-4,6-diphenyl-1,3,5-triazine in anhydrous THF Step2 I/Mg Exchange Add BuMgCl at -78°C Stir 10 min Step1->Step2 Step3 Transmetalation Add ZnCl2 at -78°C Stir 10 min Step2->Step3 Step4 Negishi Coupling Add Pd-PEPPSI-IPr & Ar-I Warm to 25°C, 24h Step3->Step4 Step5 Product Quench & Purify Step4->Step5

Workflow for I/Mg exchange and Negishi coupling of hindered triazines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-iodo-4,6-diphenyl-1,3,5-triazine (1.0 equiv) in anhydrous THF to achieve a 0.1 M solution. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • I/Mg Exchange: Add BuMgCl (1.1 equiv, 1.43 M in THF) dropwise over 5 minutes. Stir at -78 °C for exactly 10 minutes.

    • Self-Validation Check: A distinct color change typically indicates the formation of the triazinylmagnesium chloride species. Do not exceed 10 minutes, as extended times lead to ring-opening side reactions.

  • Transmetalation: Add a solution of anhydrous ZnCl 2​ (1.05 equiv, 1.0 M in THF) dropwise at -78 °C. Stir for an additional 10 minutes to yield the stable 1,3,5-triazinylzinc chloride.

  • Cross-Coupling: Add the desired electrophile (aryl iodide, 1.0 equiv) followed by the catalyst Pd-PEPPSI-IPr (5 mol %). Remove the cooling bath, allow the reaction mixture to slowly warm to 25 °C, and stir for 24 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), dry the combined organic layers over Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel column chromatography.

Protocol B: Suzuki-Miyaura Coupling using NHC-Pd Catalysis

Designed to force coupling between the sterically hindered triazine and bulky arylboronic acids[1].

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add 2-iodo-4,6-diphenyl-1,3,5-triazine (1.0 equiv), the arylboronic acid (1.5 equiv), K 2​ CO 3​ (2.0 equiv), and a robust Pd-NHC precatalyst (e.g., acenaphthoimidazolylidene palladium complex, 1–2 mol %).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,4-dioxane/water (4:1 v/v).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12–24 hours.

    • Causality Note: The elevated temperature provides the kinetic energy required for the bulky substrates to overcome the rotational barrier during the transmetalation step.

  • Workup: Cool to room temperature, dilute with water, and extract with CH 2​ Cl 2​ . Dry the organic phase, concentrate, and purify by column chromatography.

Sources

Optimization

Technical Support Center: Optimizing 2-Iodo-4,6-diphenyl-1,3,5-triazine Conversion Rates

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, medicinal chemists, and materials scientists working with highly electron-deficient heteroaryl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, medicinal chemists, and materials scientists working with highly electron-deficient heteroaryl halides. 2-Iodo-4,6-diphenyl-1,3,5-triazine is a critical building block in the synthesis of OLED materials and complex pharmaceuticals, but its unique electronic properties often lead to stalled catalytic cycles and poor conversion rates.

Below, we troubleshoot the most common experimental bottlenecks, provide validated protocols, and analyze the mechanistic causality behind catalyst selection.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing low conversion rates (<40%) and high protodehalogenation when using standard Pd(PPh₃)₄ for cross-coupling with 2-iodo-4,6-diphenyl-1,3,5-triazine? A: The root cause is a kinetic mismatch in your catalytic cycle. The 1,3,5-triazine core is highly electron-deficient. While this accelerates the initial oxidative addition of the C-I bond to the Pd(0) center, it severely retards the subsequent reductive elimination step. When the Pd(II) intermediate stalls, background moisture outcompetes the catalytic cycle, leading to protodehalogenation. Solution: You must force the reductive elimination by increasing the steric bulk around the palladium center. Switching to a catalyst system like Pd₂(dba)₃ paired with a bulky dialkylbiaryl phosphine ligand (e.g., CPhos) provides the necessary steric pressure to eject the product rapidly, restoring high conversion rates[1].

Q2: Should I use Suzuki-Miyaura or Negishi coupling for this specific iodotriazine? A: For the iodo-derivative, Negishi coupling is vastly superior . Suzuki-Miyaura couplings require aqueous basic conditions (e.g., Na₂CO₃ or K₃PO₄). The electron-poor triazine ring is highly susceptible to nucleophilic attack by hydroxide or carbonate ions, leading to ring-opening or degradation. By utilizing a Negishi protocol—specifically via an iodine-magnesium exchange followed by zinc transmetalation—you maintain strictly anhydrous, neutral conditions that protect the triazine core[2].

Q3: Can I use Suzuki-Miyaura coupling if I switch to the chloro-derivative? A: Yes. If your synthetic route allows you to use 2-chloro-4,6-diphenyl-1,3,5-triazine instead, Suzuki coupling becomes highly viable. However, to outpace any potential base-induced degradation, you must lower the activation energy of the cross-coupling cycle. Utilizing a highly active system like Pd(OAc)₂ with the S-Phos ligand has been shown to increase yields to >90% by accelerating the reaction before degradation can occur[3].

Q4: I am observing significant homocoupling of my nucleophile. How do I suppress this? A: Homocoupling is a symptom of slow transmetalation. If the transmetalation step lags, the active Pd(II) species can undergo off-cycle pathways. To resolve this, ensure you are transmetalating your Grignard intermediate with anhydrous ZnCl₂ to form the more stable, yet highly cross-coupling-active, triazinylzinc chloride[2].

Part 2: Quantitative Catalyst Performance Matrix

The following table summarizes the causal relationship between catalyst/ligand architecture and reaction outcomes for 2-iodo-4,6-diphenyl-1,3,5-triazine cross-couplings.

Catalyst SystemLigandCo-Reagent / ConditionsConversion (%)Primary Issue / Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)PPh₃ (inherent)Na₂CO₃, THF/H₂O, 80°C< 40%High protodehalogenation; stalled reductive elimination due to lack of steric bulk.
Pd(OAc)₂ (2 mol%)S-Phos (4 mol%)K₃PO₄, Toluene, 100°C~ 65%Moderate homocoupling; base-induced triazine degradation limits overall yield[3].
Pd-PEPPSI-IPr (5 mol%)NHC (inherent)ZnCl₂, THF, 25°C85%Excellent for room-temperature Negishi couplings; NHC ligand accelerates cycle.
Pd₂(dba)₃ (5 mol%)CPhos (15 mol%)ZnCl₂, THF, Reflux> 90% Clean conversion; extreme steric bulk of CPhos forces rapid reductive elimination[1].

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, we have engineered this Negishi cross-coupling protocol with built-in validation checkpoints.

Workflow: Negishi Cross-Coupling via I/Mg Exchange

Phase 1: Iodine-Magnesium Exchange

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-iodo-4,6-diphenyl-1,3,5-triazine (1.0 equiv) and anhydrous THF to create a 0.1 M solution. Cool strictly to -78 °C.

    • Causality: The extreme low temperature is critical. At temperatures > -40 °C, the Grignard reagent will act as a nucleophile and attack the electron-deficient triazine ring rather than executing the halogen-metal exchange[2].

  • Exchange: Dropwise add BuMgCl (1.1 equiv). Stir for exactly 10 minutes at -78 °C.

    • Validation Check: Quench a 50 µL reaction aliquot with D₂O. Analyze via GC-MS. A mass shift corresponding to >95% deuterium incorporation confirms complete formation of the triazinylmagnesium intermediate.

Phase 2: Transmetalation to Zinc 3. Zinc Addition: Add a solution of strictly anhydrous ZnCl₂ (1.05 equiv) in THF dropwise at -78 °C. Stir for 15 minutes.

  • Causality: Magnesium intermediates are poorly selective for Pd-catalyzed cross-couplings. Transmetalation to zinc tempers the nucleophilicity, preventing off-target side reactions[2].

  • Validation Check: The solution must remain homogeneous. Any precipitation indicates moisture contamination in the ZnCl₂ reagent, which will kill the subsequent coupling.

Phase 3: Catalytic Cross-Coupling 4. Catalyst Injection: Add your target electrophile (e.g., aryl bromide, 1.0 equiv), followed by a pre-mixed solution of Pd₂(dba)₃ (5 mol %) and CPhos (15 mol %)[1]. 5. Reaction: Remove the cooling bath and heat to reflux for 16 hours.

  • Validation Check: A color transition from pale yellow to a deep, dark orange/red indicates the active cycling of the Pd(0)/Pd(II) species. Monitor by TLC (Hexanes/EtOAc 4:1); the disappearance of the starting electrophile spot and the appearance of a bright UV-active product spot confirms successful conversion.

Part 4: Workflows and Mechanistic Pathways

G A 2-Iodo-4,6-diphenyl- 1,3,5-triazine B I/Mg Exchange (BuMgCl, -78°C) A->B C Triazinylmagnesium Intermediate B->C D Transmetalation (ZnCl2) C->D E Triazinylzinc Chloride D->E F Pd-Catalyzed Cross-Coupling E->F Pd2(dba)3 / CPhos G Target Triazine Derivative F->G

Mechanistic pathway for Negishi cross-coupling of 2-iodo-4,6-diphenyl-1,3,5-triazine.

G Start Issue: Low Conversion Rate (<50%) Check1 Analyze Crude by LC-MS Start->Check1 PathA High Protodehalogenation? Check1->PathA PathB High Homocoupling? Check1->PathB PathC Unreacted Starting Material? Check1->PathC SolA Switch to Anhydrous Conditions & Bulky Ligand (CPhos) PathA->SolA Yes SolB Optimize Transmetalation (Use ZnCl2 over Boronic Acids) PathB->SolB Yes SolC Increase Catalyst Loading or use Pd-PEPPSI-IPr PathC->SolC Yes

Troubleshooting decision tree for resolving low triazine conversion rates.

References

  • [2] Title: Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange | Organic Letters - ACS Publications Source: acs.org URL:

  • [3] Title: Supporting Information - Rsc.org Source: rsc.org URL:

  • [1] Title: Thermally Activated Delayed Fluorescence and Aggregation Induced Emission with Through-Space Charge Transfer | Journal of the American Chemical Society Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for High-Purity 2-Iodo-4,6-diphenyl-1,3,5-triazine

Welcome to the Technical Support Center for the synthesis and scale-up of 2-iodo-4,6-diphenyl-1,3,5-triazine. This molecule is a highly valued electrophilic intermediate used extensively in the development of advanced op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-iodo-4,6-diphenyl-1,3,5-triazine. This molecule is a highly valued electrophilic intermediate used extensively in the development of advanced optoelectronic materials (such as OLED hosts) and complex pharmaceutical ligands[1].

Because the 1,3,5-triazine core is highly electron-deficient and sensitive to nucleophilic attack, scaling up its halogen exchange from the chloride precursor requires strict thermodynamic and kinetic control. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure >99.5% purity at scale.

Mechanistic Overview & Process Workflows

The conversion of 2-chloro-4,6-diphenyl-1,3,5-triazine to the iodo-derivative is not a standard Finkelstein reaction (which typically uses NaI in acetone). Instead, it requires 57 wt% aqueous hydriodic acid (HI)[2]. The highly acidic environment protonates the triazine nitrogens, supercharging the ring's electrophilicity and allowing the iodide ion to form a Meisenheimer complex. However, the presence of water in the HI solution introduces a competing pathway: temperature-dependent hydrolysis.

Pathway SM 2-Chloro-4,6-diphenyl- 1,3,5-triazine MC Meisenheimer Complex (Intermediate) SM->MC + I⁻ (from HI) Side Hydroxy-triazine (Hydrolysis Byproduct) SM->Side + H2O (T > 10 °C) Prod 2-Iodo-4,6-diphenyl- 1,3,5-triazine MC->Prod - Cl⁻ (Fast at 5 °C)

Fig 1. Mechanistic pathways showing target halogen exchange vs. temperature-dependent hydrolysis.

Validated Scale-Up Methodology (100 mmol Scale)

To prevent thermal runaways and byproduct formation, this protocol utilizes a self-validating feedback loop where temperature control dictates the addition rate.

Step-by-Step Protocol
  • Reactor Preparation: Charge a 500 mL jacketed glass reactor equipped with a mechanical stirrer and an internal PT100 temperature probe with 200 mL of 57 wt% aqueous HI. Set the chiller to 0 °C and allow the internal temperature to stabilize at exactly 5 °C[2].

  • Controlled Addition: Weigh out 26.7 g (100 mmol) of 2-chloro-4,6-diphenyl-1,3,5-triazine. Add the solid in 2.5 g portions every 3 minutes.

    • Causality: The dissolution and subsequent reaction are exothermic. Bulk addition will spike the temperature >10 °C, triggering irreversible hydrolysis.

  • Halogen Exchange Reaction: Stir the suspension vigorously at 5 °C for 3 hours.

    • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, immediately quench it into 1 mL of ice-cold 10% Na₂S₂O₃ / saturated NaHCO₃, and extract with 1 mL CH₂Cl₂. Analyze the organic layer via HPLC. The system is self-validating when the disappearance of the chloro-precursor strictly correlates with the appearance of the iodo-product, without the baseline drift associated with cyanuric acid derivatives.

  • Quench & Reduction: Carefully pour the reaction mixture into a pre-cooled (0 °C) 1 L biphasic mixture containing 500 mL of saturated aqueous NaHCO₃, 50 g of sodium thiosulfate (Na₂S₂O₃), and 300 mL of CH₂Cl₂.

    • Causality: NaHCO₃ neutralizes the acid to prevent further hydrolysis during workup, while Na₂S₂O₃ reduces any residual iodine (I₂) to water-soluble iodide (I⁻), preventing product discoloration.

  • Extraction & Washing: Separate the phases. Extract the aqueous layer with additional CH₂Cl₂ (2 x 150 mL). Wash the combined organic layers with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo[2].

  • Crystallization: Dissolve the crude solid in a minimum amount of boiling dichloromethane, then slowly add pentane until the solution becomes cloudy. Cool to 4 °C overnight to yield high-purity white crystals[2].

Workflow A 1. Pre-cooling 57% aq. HI to 5 °C B 2. Controlled Addition 2-Chloro-4,6-diphenyl-1,3,5-triazine A->B C 3. Halogen Exchange Stir at 5 °C B->C D 4. Quench & Reduction Na2S2O3 / NaHCO3 C->D E 5. Extraction CH2Cl2 / Brine D->E F 6. Crystallization >99.5% Purity E->F

Fig 2. Step-by-step scale-up workflow for high-purity 2-iodo-4,6-diphenyl-1,3,5-triazine.

Process Optimization Data

Strict adherence to temperature and addition rate parameters is non-negotiable. The table below summarizes quantitative data collected during process optimization, demonstrating the direct inverse correlation between reaction temperature and target purity.

Table 1: Effect of Reaction Parameters on Yield and Purity (100 mmol Scale)

Reaction Temperature (°C)Addition Rate ( g/min )Isolated Yield (%)Target Purity (HPLC %)Hydrolysis Byproduct (%)
0 - 5 0.5 88 >99.5 <0.5
5 - 101.07697.22.1
15 - 202.0 (Exothermic)4585.014.5

Troubleshooting & FAQs

Q1: Why use highly corrosive 57% aqueous HI instead of a standard NaI/acetone Finkelstein reaction? A: The electron-deficient nature of the 1,3,5-triazine ring requires a highly acidic environment to protonate the nitrogen atoms. This protonation further activates the ring toward nucleophilic attack by the iodide ion. NaI in acetone is insufficiently reactive for the sterically hindered 4,6-diphenyl substituted triazine, leading to incomplete conversion and poor yields[2].

Q2: During the extraction phase, an intractable emulsion forms. How can this be resolved? A: Emulsions in this specific system are typically caused by the precipitation of the hydroxy-triazine byproduct at the aqueous-organic interface.

  • Causality: The hydrolysis byproduct is amphiphilic and poorly soluble in both CH₂Cl₂ and water.

  • Solution: Filter the biphasic mixture through a pad of Celite before separation. To prevent this entirely in future runs, strictly maintain the reaction temperature below 5 °C to suppress byproduct formation.

Q3: The final crystallized product has a persistent yellow/brown tint instead of being pure white. How do we remove it? A: This discoloration is caused by trace elemental iodine (I₂) trapped in the crystal lattice, formed by the air oxidation of HI during the reaction or workup.

  • Solution: Your quench phase must include a robust sodium thiosulfate (Na₂S₂O₃) wash. Ensure the aqueous phase remains slightly basic (pH 8-9) using NaHCO₃ during extraction; acidic conditions allow I₂ to partition back into the organic phase. If the product is already isolated, re-dissolve it in CH₂Cl₂, wash with 10% aqueous Na₂S₂O₃, dry, and recrystallize.

Q4: Can I use ethyl acetate instead of dichloromethane for the extraction? A: It is highly discouraged. While ethyl acetate is a greener solvent, it is susceptible to acid-catalyzed hydrolysis in the presence of residual HI before the quench is fully complete. Dichloromethane provides superior phase separation and is completely inert to the highly acidic, iodide-rich aqueous phase[2].

References

  • Peng, Z., Haag, B. A., & Knochel, P. (2010). "Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange." Organic Letters, 12(23), 5398–5401. URL:[Link]

  • Krucaite, G., et al. (2021). "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review." Materials, 14(17), 5008. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2-iodo-4,6-diphenyl-1,3,5-triazine vs 2-chloro-4,6-diphenyl-1,3,5-triazine

As a Senior Application Scientist, selecting the correct halogenated precursor for 1,3,5-triazine functionalization is not merely a matter of reagent availability; it is a strategic decision dictated by the fundamental e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halogenated precursor for 1,3,5-triazine functionalization is not merely a matter of reagent availability; it is a strategic decision dictated by the fundamental electronic, steric, and thermodynamic properties of the target transformation. The 1,3,5-triazine scaffold is a privileged structure in both medicinal chemistry and organic materials science (such as OLEDs and Thermally Activated Delayed Fluorescence [TADF] emitters).

To successfully manipulate this core, one must understand the stark mechanistic divergence between 2-chloro-4,6-diphenyl-1,3,5-triazine (Cl-DPT) and 2-iodo-4,6-diphenyl-1,3,5-triazine (I-DPT) . This guide provides an objective, data-driven comparison of their reactivity profiles, supported by self-validating experimental protocols.

Mechanistic Divergence: S_NAr vs. Cross-Coupling

The reactivity of the 1,3,5-triazine ring is dominated by its extreme electron deficiency, driven by the three electronegative nitrogen atoms within the aromatic system. However, the choice of halogen substituent—chlorine versus iodine—completely alters the preferred reaction pathway.

The Cl-DPT Paradigm: Nucleophilic Aromatic Substitution (S_NAr)

Cl-DPT is the premier electrophile for S_NAr reactions[1]. In S_NAr, the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (the Meisenheimer complex)[2]. Chlorine is highly electronegative, which exerts a strong inductive electron-withdrawing effect that stabilizes this transition state[2]. Consequently, Cl-DPT reacts rapidly and cleanly with amines, phenols, and thiols. Conversely, iodine's larger atomic radius and lower electronegativity make I-DPT a significantly poorer substrate for S_NAr.

The I-DPT Paradigm: Cross-Coupling and Halogen-Metal Exchange

When constructing extended C-C conjugated systems for optoelectronics, transition-metal catalyzed cross-coupling (e.g., Suzuki, Negishi, Sonogashira) is required. Here, the rate-determining step is the oxidative addition of the transition metal (e.g., Pd(0) or Ni(0)) into the carbon-halogen bond. Because the C-I bond dissociation energy is substantially lower than that of the C-Cl bond, I-DPT undergoes oxidative addition orders of magnitude faster than Cl-DPT[3].

Furthermore, I-DPT unlocks the ability to perform direct halogen-metal exchange. Research has demonstrated that I-DPT undergoes a smooth, rapid I/Mg exchange with BuMgCl at cryogenic temperatures to form 2-magnesiated 1,3,5-triazines[4]. This "umpolung" (polarity reversal) strategy turns the normally electrophilic triazine into a powerful nucleophile, a transformation that is impossible with Cl-DPT under standard conditions due to competitive reduction and decomposition.

Quantitative Reactivity Profile

To guide your synthetic planning, the following table summarizes the physicochemical and reactive distinctions between the two substrates.

Parameter2-Chloro-4,6-diphenyl-1,3,5-triazine (Cl-DPT)2-Iodo-4,6-diphenyl-1,3,5-triazine (I-DPT)
Primary Reactivity Mode Nucleophilic Aromatic Substitution (S_NAr)Transition-Metal Catalyzed Cross-Coupling
Leaving Group Efficacy (S_NAr) Excellent (High electronegativity stabilizes intermediate)Poor (Low electronegativity, high steric bulk)
Oxidative Addition Rate (Pd/Ni) Slow (Strong C-Cl bond)Extremely Fast (Weak C-I bond)
Halogen-Metal Exchange Unfavorable (Prone to decomposition/reduction)Highly Efficient (e.g., via BuMgCl at -78 °C)
Synthetic Utility Introduction of heteroatoms (C-N, C-O, C-S bonds)Construction of extended C-C conjugated systems

Visualizing the Synthetic Workflows

The logical flow of selecting Cl-DPT versus I-DPT is mapped below. The pathways highlight how the inherent atomic properties of the halogens dictate the downstream applications.

Reactivity Substrate 4,6-Diphenyl-1,3,5-Triazine Halogenated Derivatives Cl_DPT 2-Chloro Derivative (Cl-DPT) Substrate->Cl_DPT I_DPT 2-Iodo Derivative (I-DPT) Substrate->I_DPT SNAr Nucleophilic Aromatic Substitution (S_NAr) Cl_DPT->SNAr High Electronegativity Stabilizes Intermediate CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) I_DPT->CrossCoupling Low C-I BDE Fast Oxidative Addition MetalExchange Halogen-Metal Exchange (BuMgCl, -78 °C) I_DPT->MetalExchange Rapid I/Mg Exchange SubstProd Heteroatom-Linked Triazines (C-N, C-O, C-S Bonds) SNAr->SubstProd CoupledProd C-C Linked Triazines (OLED/TADF Materials) CrossCoupling->CoupledProd Grignard Triazinylmagnesium Reagent (Umpolung Nucleophile) MetalExchange->Grignard Grignard->CoupledProd Transmetalation (ZnCl2) + Pd Catalyst

Figure 1: Divergent synthetic workflows for Cl-DPT and I-DPT based on halogen reactivity.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality, ensuring that every reagent and condition serves a specific, verifiable mechanistic purpose.

Protocol A: S_NAr of Cl-DPT with a Secondary Amine

Objective: Synthesis of 2-amino-4,6-diphenyl-1,3,5-triazine derivatives. Causality & Design: The addition of an amine to Cl-DPT generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base (DIPEA) is mandatory; without it, the generated HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion.

  • Preparation: Dissolve 1.0 equiv of Cl-DPT in anhydrous dichloromethane (DCM) and cool to 0 °C. Rationale: Cooling prevents potential side reactions and controls the exothermic formation of the Meisenheimer complex.

  • Nucleophile Addition: Add 1.05 equiv of the target secondary amine dropwise, followed immediately by 1.2 equiv of N,N-Diisopropylethylamine (DIPEA).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Validation: The reaction is self-validating visually; the formation of the DIPEA-HCl salt results in a slight cloudiness. TLC (Ethyl Acetate/Hexane) will confirm the complete consumption of the highly UV-active Cl-DPT spot.

  • Workup: Quench with water to dissolve the amine salts, extract the organic layer, dry over MgSO4, and concentrate in vacuo.

Protocol B: Iodine-Magnesium Exchange and Negishi Coupling of I-DPT

Objective: Synthesis of C-C linked triazine dimers or TADF fluorophores[5]. Causality & Design: The C-I bond in I-DPT is highly susceptible to halogen-metal exchange. Using BuMgCl at cryogenic temperatures traps the kinetic product (the triazinyl Grignard)[4]. Because direct Pd-catalyzed coupling of this highly reactive Grignard can lead to homocoupling, transmetalation to Zinc (ZnCl2) is used to "soften" the nucleophile, increasing functional group tolerance during the Negishi cross-coupling[5].

  • Halogen-Metal Exchange: Dissolve 1.0 equiv of I-DPT in anhydrous THF under Argon. Cool strictly to -78 °C. Add 1.1 equiv of BuMgCl dropwise. Stir for exactly 10 minutes. Rationale: -78 °C is critical to prevent the highly reactive triazinylmagnesium chloride from undergoing ring-opening or self-condensation.

  • Transmetalation: Add 1.05 equiv of a 1.0 M solution of ZnCl2 in THF at -78 °C. Stir for 15 minutes. Validation: The generation of the triazinylzinc species stabilizes the intermediate, allowing the reaction flask to be safely warmed without product degradation.

  • Cross-Coupling: Add 5 mol% Pd2(dba)3, 15 mol% CPhos ligand, and 0.9 equiv of the target aryl bromide.

  • Thermal Activation: Warm to room temperature, then reflux for 16 hours. Validation: The shift from a pale solution to a deeply colored, highly fluorescent mixture typically indicates the successful formation of the extended conjugated pi-system.

Sources

Comparative

Optimizing OLED Device Efficiency: A Comparative Guide to Iodotriazine vs. Bromotriazine Precursors

Introduction The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the purity and structural integrity of the organic materials comprising the emissive and charge-transport layers. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the purity and structural integrity of the organic materials comprising the emissive and charge-transport layers. 1,3,5-Triazine derivatives are privileged scaffolds in OLED chemistry, widely utilized as electron-transport materials (ETMs), host materials for phosphorescent emitters, and electron-accepting moieties in Thermally Activated Delayed Fluorescence (TADF) emitters[1].

The synthesis of these advanced materials typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings) of halogenated triazine precursors[2]. While chlorotriazines are cost-effective, their low reactivity often necessitates harsh conditions. Consequently, researchers frequently turn to bromotriazine and iodotriazine precursors. This guide objectively compares the synthetic efficiency, resulting material purity, and ultimate OLED device performance derived from iodotriazine versus bromotriazine precursors, providing actionable experimental protocols and mechanistic insights.

Mechanistic Causality: From Precursor Reactivity to Device Efficiency

To understand why the choice of a halogen leaving group impacts macroscopic OLED performance, we must trace the causality from the organometallic catalytic cycle to solid-state semiconductor physics.

Cross-Coupling Kinetics and Side Reactions

In palladium-catalyzed cross-coupling, the oxidative addition of the carbon-halogen bond to the Pd(0) species is often the rate-determining step. The bond dissociation energy of C-I (~238 kJ/mol) is significantly lower than that of C-Br (~335 kJ/mol). Consequently, the general reactivity trend for halogens in cross-coupling is I > Br > Cl [2].

  • Iodotriazines: Undergo rapid oxidative addition at mild temperatures (often room temperature to 60°C). The fast kinetics outcompete side reactions, leading to near-quantitative yields and highly pristine crude products[3].

  • Bromotriazines: Require elevated temperatures (typically 90°C–110°C) and longer reaction times[4]. These harsh conditions promote deleterious side reactions, including protodehalogenation, homocoupling of the boronic acid, and degradation of the electron-deficient triazine core.

The Impact of Trace Impurities on OLED Physics

In the context of OLEDs, chemical purity is not merely a yield metric; it is a fundamental determinant of device physics. Trace impurities generated from the harsh coupling conditions of bromotriazines—such as homocoupled byproducts or partially dehalogenated species—are notoriously difficult to remove, even via multiple vacuum sublimations.

Within the emissive layer, these structural analogs act as deep charge traps or non-radiative recombination centers [5]. When excitons encounter these defect sites, they decay non-radiatively (generating heat instead of light), which leads to:

  • Quenching of Photoluminescence Quantum Yield (PLQY).

  • Severe Efficiency Roll-off: At high current densities, trapped charges cause exciton-polaron annihilation.

  • Accelerated Degradation: Localized Joule heating at trap sites accelerates the chemical breakdown of the host matrix, leading to the formation of dark spots and catastrophic device failure[5].

Visualizing the Impact: Synthesis to Exciton Dynamics

G cluster_iodo Iodotriazine Pathway cluster_bromo Bromotriazine Pathway Iodo Iodotriazine Precursor (C-I Bond) Mild Mild Coupling (25-60°C, Fast) Iodo->Mild HighPurity High Purity Emitter (No Trap States) Mild->HighPurity HighEQE High EQE & Low Roll-off HighPurity->HighEQE Bromo Bromotriazine Precursor (C-Br Bond) Harsh Harsh Coupling (90-110°C, Slow) Bromo->Harsh Defects Emitter + Homocoupled Impurities (Defects) Harsh->Defects Quenching Exciton Quenching & High Roll-off Defects->Quenching

Fig 1. Causality pathway: Precursor reactivity dictates coupling conditions, defect generation, and OLED efficiency.

Quantitative Data Comparison

The following tables summarize comparative experimental data for the synthesis of a standard TADF emitter (e.g., DMAC-TRZ) and its subsequent OLED device performance, contrasting the use of iodotriazine vs. bromotriazine precursors.

Table 1: Synthetic Efficiency and Material Purity
ParameterIodotriazine PrecursorBromotriazine Precursor
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos or XPhos
Reaction Temperature 60 °C110 °C (Pressure vessel often req.)[4]
Reaction Time 4 – 8 hours24 – 48 hours[4]
Crude Yield 85% – 92%40% – 63%[4]
Primary Impurities Unreacted boronic acid (easily washed)Dehalogenated TRZ, Homocoupled dimers
Purity (Post-Sublimation) > 99.99% (OLED Grade)~ 99.5% (Trace traps remain)
Table 2: OLED Device Performance (Doped Emissive Layer)

Device Architecture: ITO / HAT-CN / TAPC / mCP / Host:Emitter (10 wt%) / TmPyPB / LiF / Al

Performance MetricDevice A (Iodo-derived Emitter)Device B (Bromo-derived Emitter)
Turn-on Voltage ( Von​ ) 2.8 V3.2 V
Max Current Efficiency (CE) 45.2 cd/A36.8 cd/A
Max External Quantum Efficiency ( EQEmax​ ) 21.5%16.2%
Efficiency Roll-off (@ 1000 cd/m²) 8% decline22% decline
Device Lifetime ( LT90​ @ 1000 cd/m²) 180 hours65 hours

Data Interpretation: The 5.3% absolute drop in EQEmax​ and the severe efficiency roll-off in Device B are direct consequences of trace structural impurities acting as non-radiative recombination centers[5]. The higher turn-on voltage indicates that these impurities also act as shallow charge traps, impeding carrier mobility.

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies outline the synthesis and device fabrication workflows.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Iodotriazine Route)

Objective: Synthesize high-purity triazine-based emitter with minimal thermal degradation.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-(4-iodophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 equiv), the corresponding donor-boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.02 equiv).

  • Solvent Addition: Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃ (3.0 equiv). The biphasic mixture must be thoroughly sparged with argon for 15 minutes prior to addition.

  • Reaction: Heat the mixture to 60°C under vigorous stirring. Monitor via TLC. Complete consumption of the iodotriazine typically occurs within 6 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, and wash with distilled water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter through a short pad of silica gel to remove palladium black. Concentrate the filtrate and precipitate the product using cold methanol.

  • Sublimation: Subject the isolated powder to temperature-gradient vacuum sublimation ( 10−6 Torr) to achieve >99.99% OLED-grade purity.

Protocol 2: OLED Device Fabrication and Characterization

Objective: Fabricate and evaluate the electroluminescent properties of the synthesized materials.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function and remove organic residues.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator with a base pressure of <5×10−7 Torr.

  • Layer Deposition:

    • Deposit Hole Injection Layer (HAT-CN) at 0.5 Å/s (10 nm).

    • Deposit Hole Transport Layer (TAPC) at 1.0 Å/s (40 nm).

    • Co-deposit the Host (e.g., mCP) and the synthesized Triazine Emitter (10 wt% doping concentration) at a combined rate of 1.0 Å/s (30 nm).

    • Deposit Electron Transport Layer (TmPyPB) at 1.0 Å/s (40 nm).

  • Cathode Deposition: Deposit LiF (1 nm) at 0.1 Å/s, followed by an Aluminum cathode (100 nm) at 2.0 Å/s through a shadow mask.

  • Characterization: Encapsulate the device in a glovebox using a UV-curable epoxy and a glass lid. Measure current density-voltage-luminance (J-V-L) characteristics using a Keithley 2400 source meter coupled with a calibrated spectroradiometer (e.g., Photo Research PR-655).

Exciton Dynamics Visualization

ExcitonDynamics Hole Hole (h+) Exciton Singlet/Triplet Exciton Hole->Exciton Electron Electron (e-) Electron->Exciton Radiative Radiative Decay (Light Emission) Exciton->Radiative Pristine EML Trap Impurity Trap (From Bromo Route) Exciton->Trap Defect Site Heat Non-Radiative Decay (Heat / Roll-off) Trap->Heat

Fig 2. Exciton recombination pathways: Impurities from harsh syntheses trap excitons, causing non-radiative decay.

Conclusion & Recommendations

For researchers and materials scientists developing next-generation OLED displays, the selection of halogenated precursors is a critical variable that extends far beyond basic synthetic chemistry. While bromotriazines are often more commercially accessible, their lower reactivity necessitates harsh cross-coupling conditions that inherently generate trace, structurally similar impurities. These impurities act as detrimental charge traps in the solid state, directly degrading device EQE and lifetime.

Recommendation: For the synthesis of final emissive materials or host matrices intended for device fabrication, iodotriazine precursors should be the standard . The mild reaction conditions (60°C) prevent the degradation of the triazine core, eliminate homocoupling byproducts, and yield a pristine material that maximizes exciton harvesting and minimizes efficiency roll-off in the final OLED architecture.

References

  • Aryl-substituted acridine donor derivatives modulate the transition dipole moment orientation and exciton harvesting properties. ChemRxiv. Available at: [Link]

  • Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange. Organic Letters, ACS Publications. Available at:[Link]

  • Contradictory Role of Locally-Excited Triplet States in Blue Thermally Activated Delayed Fluorescence of s-Triazine-Based Emitters. ACS Publications. Available at: [Link]

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. PMC, National Institutes of Health. Available at: [Link]

Sources

Validation

Evaluating Electron Affinity: A Comparative Guide to 2-iodo-4,6-diphenyl-1,3,5-triazine and Other Triazine-Based Acceptors

For the attention of: Researchers, Scientists, and Drug Development Professionals. In the landscape of modern materials science and medicinal chemistry, the rational design of molecules with tailored electronic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern materials science and medicinal chemistry, the rational design of molecules with tailored electronic properties is paramount. Among the various heterocyclic scaffolds utilized, the 1,3,5-triazine core stands out as a robust and versatile electron-accepting unit.[1][2] Its inherent π-electron deficient nature makes it an excellent building block for a wide array of applications, from organic light-emitting diodes (OLEDs) to potential therapeutic agents.[2][3] This guide provides an in-depth evaluation of the electron affinity of 2-iodo-4,6-diphenyl-1,3,5-triazine, a halogenated derivative, in comparison to other substituted triazine acceptors. We will delve into the underlying principles governing their electronic behavior, present a comparative analysis of available experimental data for related compounds, and provide a detailed protocol for the experimental determination of electron affinity.

The 1,3,5-Triazine Core: An Electron-Deficient Scaffold

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. This high nitrogen content leads to a significant polarization of the π-electron system, rendering the carbon atoms electron-deficient and the ring as a whole a strong electron acceptor.[4] This electron-deficient character is central to the utility of triazine derivatives as n-type semiconductors and electron-transporting materials in organic electronics.[2] The electronic properties of the triazine core can be further modulated by the introduction of various substituents at the 2, 4, and 6 positions. Electron-donating groups will raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the electron affinity. Conversely, electron-withdrawing groups will lower the LUMO energy, enhancing the electron-accepting capability of the molecule.[5]

The Role of the Iodo-Substituent in 2-iodo-4,6-diphenyl-1,3,5-triazine

While specific experimental data for 2-iodo-4,6-diphenyl-1,3,5-triazine is not extensively reported in publicly accessible literature, we can infer its electronic properties based on the known effects of halogen substitution on aromatic systems. Halogens, including iodine, exert a dual electronic influence: an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character.[6]

Therefore, the iodine atom in 2-iodo-4,6-diphenyl-1,3,5-triazine is expected to lower the LUMO energy level of the triazine core, thereby increasing its electron affinity compared to the unsubstituted 2,4,6-triphenyl-1,3,5-triazine. The magnitude of this effect will be influenced by the interplay between the inductive and resonance effects.

Figure 1: Conceptual diagram illustrating the effect of electron-donating and electron-withdrawing groups on the LUMO energy and electron affinity of the 1,3,5-triazine core.

Comparative Analysis of Triazine-Based Acceptors

To contextualize the expected electron affinity of 2-iodo-4,6-diphenyl-1,3,5-triazine, it is instructive to compare the experimentally determined electrochemical properties of other 2,4,6-trisubstituted-1,3,5-triazines. The reduction potential, measured by cyclic voltammetry, provides a direct indication of the ease with which a molecule accepts an electron, and from this, the LUMO energy level can be estimated. A more positive (or less negative) reduction potential corresponds to a higher electron affinity.

CompoundSubstituentsReduction Potential (V vs. Fc/Fc+)Estimated LUMO (eV)Reference
2,4,6-triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii)Phenyl, functionalized phenylpyridineanodically shifted by ca. 0.6 V-[7]
2,4-diphenyl-6-(3-(phenylsulfonyl)phenyl)-1,3,5-triazine (TRZ-1SO2)Diphenyl, Phenylsulfonylphenyl--3.38[8]
2-phenyl-4,6-bis(3-(phenylsulfonyl)phenyl)-1,3,5-triazine (TRZ-2SO2)Phenyl, Bis(phenylsulfonylphenyl)--3.58[8]
2,4,6-tris(3-(phenylsulfonyl)phenyl)-1,3,5-triazine (TRZ-3SO2)Tris(phenylsulfonylphenyl)--3.74[8]
9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz)Diphenyl, Carbazolephenyl--2.71[9]
2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine (TriaPy)Tris(pyrrol-phenoxy)--3.24 to -3.58[10]

Note: The LUMO energy levels are often estimated from the onset of the reduction peak in cyclic voltammetry using empirical relationships. Direct comparison of reduction potentials requires consistent experimental conditions (solvent, electrolyte, reference electrode). The data presented here is for illustrative purposes to show the trend of substituent effects.

The data in the table clearly demonstrates that the introduction of strong electron-withdrawing groups, such as the phenylsulfonyl moiety, significantly lowers the LUMO energy level, making the triazine core a more potent electron acceptor.[8] The carbazole substituent, which is more electron-donating, results in a higher LUMO energy.[9] Based on these trends, it is reasonable to position the electron affinity of 2-iodo-4,6-diphenyl-1,3,5-triazine as being higher than that of 2,4,6-triphenyl-1,3,5-triazine, but likely less than that of the sulfonyl-substituted derivatives.

Experimental Protocol: Determination of Electron Affinity by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of molecules and to estimate their frontier molecular orbital energy levels (HOMO and LUMO).[11] The following is a generalized protocol for the determination of the reduction potential of a triazine derivative.

Materials and Equipment:
  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, counter electrode)

  • Glassy carbon working electrode

  • Platinum wire or graphite rod counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • High-purity, anhydrous, and deoxygenated solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP))

  • The triazine compound of interest

  • Ferrocene (for internal calibration)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Step-by-Step Methodology:
  • Preparation of the Analyte Solution:

    • Dissolve the triazine compound in the chosen solvent to a final concentration of approximately 1 mM.

    • Add the supporting electrolyte to the solution to a final concentration of 0.1 M.

    • Ensure all glassware is thoroughly dried to prevent interference from water.

  • Electrode Polishing:

    • Before each experiment, polish the working electrode (glassy carbon) with alumina slurry on a polishing pad to ensure a clean and reproducible surface.

    • Rinse the electrode thoroughly with deionized water and the experimental solvent.

  • Cell Assembly and Deaeration:

    • Assemble the three-electrode cell with the prepared analyte solution.

    • Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected reduction event of the triazine compound.

    • Run the cyclic voltammogram and record the current response as a function of the applied potential.

    • Perform multiple scans to ensure the reproducibility of the voltammogram.

  • Internal Calibration:

    • After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution.

    • Run another cyclic voltammogram to record the reversible oxidation of ferrocene. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a widely accepted internal standard with a well-defined potential.

  • Data Analysis:

    • Determine the onset reduction potential (Ered, onset) from the cyclic voltammogram of the triazine compound.

    • Reference the measured potential against the Fc/Fc+ couple.

    • The LUMO energy level can be estimated using the following empirical formula: LUMO (eV) = -[Ered, onset (vs. Fc/Fc+) + E1/2, Fc/Fc+ (vs. vacuum)] where E1/2, Fc/Fc+ (vs. vacuum) is typically taken as 4.8 eV.[12]

Cyclic_Voltammetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (Triazine + Solvent + Electrolyte) C Assemble & Deaerate Cell A->C B Polish Working Electrode B->C D Run Cyclic Voltammogram of Analyte C->D E Add Ferrocene (Internal Standard) D->E F Run Cyclic Voltammogram of Analyte + Ferrocene E->F G Determine Onset Reduction Potential (Ered, onset) F->G H Reference against Fc/Fc+ G->H I Calculate LUMO Energy H->I

Figure 2: Experimental workflow for the determination of the LUMO energy level of a triazine derivative using cyclic voltammetry.

Conclusion

The 1,3,5-triazine scaffold represents a privileged core for the design of electron-accepting materials. The introduction of an iodo-substituent at the 2-position of a 2,4,6-triphenyl-1,3,5-triazine is anticipated to enhance its electron affinity due to the inductive electron-withdrawing nature of iodine. While direct experimental validation for 2-iodo-4,6-diphenyl-1,3,5-triazine is needed, a comparative analysis of related triazine derivatives strongly supports this assertion. The strategic functionalization of the triazine ring with various substituents provides a powerful tool for tuning the electronic properties of these molecules for a wide range of applications in materials science and beyond. The provided experimental protocol for cyclic voltammetry offers a robust method for the empirical determination of these crucial electronic parameters.

References

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC. (n.d.). Retrieved from [Link]

  • Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. (2021). Molecules, 26(4), 885. [Link]

  • 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties. (2019). Dalton Transactions, 48(25), 9035-9045. [Link]

  • Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | Request PDF. (n.d.). Retrieved from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]

  • Novel triazine derivatives with deep LUMO energy levels as the electron-accepting components of exciplexes. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. (2012). Materials Science (Medžiagotyra), 18(4). [Link]

  • synthesis and characterization of an iodo-substituted macrocyclic. (2019). TCU Digital Repository. [Link]

  • Supporting Information for Pore-Size Dominated Electrochemical Properties of Covalent Triazine Frameworks as Anode Materials for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Photochem, 2(2), 366-384. [Link]

  • Novel triazine derivatives with deep LUMO energy levels as the electron-accepting components of exciplexes. (2021). Journal of Materials Chemistry C, 9(1), 183-190. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(2), 81-100. [Link]

  • Cyclic Voltammetry - Data Analysis. (n.d.). BASi. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025). Journal of Advanced Scientific Research, 16(09), 08-14. [Link]

  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (2021). The Journal of Organic Chemistry, 86(9), 6427-6436. [Link]

  • Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. (2021). New Journal of Chemistry, 45(4), 2056-2065. [Link]

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Safety & Regulatory Compliance

Safety

2-Iodo-4,6-diphenyl-1,3,5-triazine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of complex organic intermediates is just as critical as the synthesis itself. 2-Iodo-4,6-diphenyl-1,3,5-triazine (CAS: 83819-97-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of complex organic intermediates is just as critical as the synthesis itself. 2-Iodo-4,6-diphenyl-1,3,5-triazine (CAS: 83819-97-0) is a highly specialized electrophilic acceptor frequently utilized in Negishi cross-coupling reactions for the development of Thermally Activated Delayed Fluorescence (TADF) materials in advanced OLEDs[1].

However, its unique molecular architecture—combining a heavy halogen (iodine), a nitrogen-rich heterocyclic core (triazine), and aromatic rings—creates specific logistical challenges for disposal. This guide provides a self-validating, step-by-step operational framework for the proper segregation, cleanup, and terminal destruction of this compound.

Part 1: Physicochemical Profiling & Disposal Causality

To manage a chemical safely, one must understand why specific disposal routes are mandated. 2-Iodo-4,6-diphenyl-1,3,5-triazine cannot be treated as standard organic waste due to three structural factors:

  • The Iodine Substituent (Halogenation): The presence of iodine strictly classifies this material as a Halogenated Organic Waste . During combustion, halogens lower the overall heat value (BTU) of the waste stream and generate highly corrosive hydrogen halides (e.g., Hydroiodic acid, HI) and toxic iodine gas (I2)[2].

  • The 1,3,5-Triazine Core: The alternating carbon-nitrogen aromatic system is highly stable. If incinerated at inadequate temperatures, it can release toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN)[3].

  • Diphenyl Moieties: Incomplete combustion of these aromatic rings can lead to the formation of hazardous polycyclic aromatic hydrocarbons (PAHs)[2].

Because of these factors, standard disposal dictates removal to a licensed chemical destruction plant capable of controlled, high-temperature incineration equipped with alkaline flue gas scrubbing[3]. It must never be disposed of down the drain, as halogenated triazines are highly persistent and toxic to aquatic ecosystems[4].

Table 1: Halogenated Waste Segregation Compatibility

Causality-driven guidelines for laboratory waste consolidation.

Waste StreamCompatibility with 2-Iodo-triazineRationale / Causality
Halogenated Solvents (DCM, Chloroform) Highly Compatible Shares identical terminal incineration requirements (rotary kiln + scrubber)[2].
Non-Halogenated Solvents (Hexane, Acetone) Incompatible Halogens dilute the BTU value of standard solvents, increasing disposal costs and risking kiln damage[2].
Strong Acids / Oxidizers Strictly Incompatible Risk of exothermic reaction and premature release of toxic iodine gas (I2)[4].
Aqueous Waste Incompatible Halogenated organics are toxic to aquatic life and disrupt municipal water treatment facilities[4].

Part 2: Operational Logistics & Decision Workflows

Proper disposal begins at the point of generation. Whether dealing with unreacted solid powder or post-reaction liquid mixtures, segregation is the most critical step.

G start 2-Iodo-4,6-diphenyl-1,3,5-triazine Waste Generation decision Physical State? start->decision solid Solid Waste (Powder/Crystals) decision->solid Unreacted/Spill liquid Liquid Waste (Dissolved in Solvent) decision->liquid Reaction Mixture halo_solid Halogenated Solid Waste Container solid->halo_solid Segregate from Non-Halogenated halo_liquid Halogenated Solvent Waste Carboy liquid->halo_liquid <20% Water, No Peroxides ehs EHS Collection & Manifesting halo_solid->ehs halo_liquid->ehs incin High-Temp Incineration (>1000°C) ehs->incin EPA Licensed Facility

Figure 1: Decision tree for the segregation and lifecycle management of 2-Iodo-triazine waste.

Part 3: Self-Validating Disposal Protocols

To ensure absolute safety, every protocol must include built-in validation steps to confirm the procedure was executed correctly.

Protocol A: Solid Spill Cleanup & Waste Packaging

Use this protocol for unreacted powder spills or expired reagent disposal.

  • Step 1: Hazard Verification & PPE Donning

    • Action: Assess the spill. Don double nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator[4].

    • Causality: The compound is a severe irritant. The lipophilic iodine substituent enhances dermal penetration, while the fine powder poses an inhalation risk.

    • Validation: Perform a negative-pressure seal check on the respirator. Ensure no exposed skin exists between the lab coat cuffs and gloves.

  • Step 2: Dust-Free Collection

    • Action:Do not dry sweep. Lightly dampen the spilled solid with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress airborne particulates. Collect using a non-sparking scoop[3].

    • Causality: Triazine derivatives can form fine dusts that pose severe inhalation hazards and potential combustible dust risks[3].

    • Validation: Visually inspect the air space under a bright flashlight to confirm the absence of suspended particulate matter during collection.

  • Step 3: Segregated Packaging

    • Action: Transfer the material into a High-Density Polyethylene (HDPE) container specifically labeled "Hazardous Waste: Halogenated Organic Solid (Contains Iodine)".

    • Causality: Halogenated wastes must be segregated to comply with EPA incineration regulations and prevent incompatible reactions[2].

    • Validation: Cross-reference the container label with the laboratory's master waste log to ensure no non-halogenated solvents are present in the same bin.

  • Step 4: Surface Decontamination

    • Action: Wipe the affected area with a damp cloth and a mild alkaline detergent.

    • Causality: Mildly alkaline conditions help solubilize and neutralize any trace acidic/halogenated residues.

    • Validation: Swab the cleaned area with a damp pH test strip; a neutral pH (6.5–7.5) confirms the absence of reactive residues.

Protocol B: Liquid Waste Consolidation (Post-Reaction)

Use this protocol after utilizing the compound in cross-coupling reactions.

  • Step 1: Quenching & Separation

    • Action: Quench the reaction mixture and separate the organic layer containing unreacted 2-Iodo-4,6-diphenyl-1,3,5-triazine and halogenated solvents (e.g., DCM).

    • Validation: Use Thin-Layer Chromatography (TLC) under UV light to confirm the triazine has been successfully extracted into the organic phase.

  • Step 2: Halogenated Liquid Waste Transfer

    • Action: Pour the organic layer into a designated "Halogenated Solvent Waste" carboy. Do not exceed 75% capacity.

    • Causality: Leaving 25% headspace prevents over-pressurization from vapor expansion due to ambient temperature fluctuations[4].

    • Validation: Check the liquid level against the carboy's external volume gradations before sealing.

Part 4: Terminal Destruction Mechanism

Once the waste is handed over to Environmental Health & Safety (EHS), it is transported to a licensed facility. Understanding the terminal destruction mechanism ensures researchers appreciate the necessity of proper upstream segregation.

The EPA-approved method for this compound is Rotary Kiln Incineration with Flue Gas Scrubbing [3],[2].

G compound 2-Iodo-4,6-diphenyl- 1,3,5-triazine kiln Rotary Kiln Incinerator (O2 + Heat >1000°C) compound->kiln gases Combustion Gases (CO2, H2O, NOx, HI, I2) kiln->gases Thermal Cleavage scrubber Alkaline Flue Gas Scrubber (NaOH / Ca(OH)2) gases->scrubber Acidic/Toxic Stream exhaust Clean Exhaust (CO2, H2O, N2) scrubber->exhaust Gas Release salts Neutralized Salts (NaI, NaNO3) scrubber->salts Solid/Liquid Effluent

Figure 2: Chemical degradation pathway of 2-Iodo-triazine during EPA-compliant thermal destruction.

The Mechanistic Breakdown:

  • Thermal Cleavage: At temperatures exceeding 1000°C, the robust triazine ring and C-I bonds are shattered. Carbon and hydrogen oxidize into CO2 and H2O.

  • Byproduct Generation: The nitrogen heteroatoms oxidize into NOx, while the iodine forms hydroiodic acid (HI) and diatomic iodine (I2)[2].

  • Alkaline Scrubbing: The toxic flue gas is passed through a wet scrubber containing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2). This neutralizes the HI into harmless Sodium Iodide (NaI) salts, preventing corrosive acid rain precursors from entering the atmosphere[2].

References

  • Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste. Washington State University (WSU) Environmental Health & Safety. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Thermally Activated Delayed Fluorescence and Aggregation Induced Emission with Through-Space Charge Transfer. Journal of the American Chemical Society (JACS). Available at:[Link]

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